molecular formula C9H11BO4 B594531 5-Acetyl-2-methoxyphenylboronic acid CAS No. 1215281-20-1

5-Acetyl-2-methoxyphenylboronic acid

Cat. No.: B594531
CAS No.: 1215281-20-1
M. Wt: 193.993
InChI Key: SNANZDYRDLEHPZ-UHFFFAOYSA-N
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Description

5-Acetyl-2-methoxyphenylboronic acid is a bifunctional chemical building block that integrates a boronic acid moiety and an acetyl group, making it a valuable intermediate in advanced biomedical research and targeted therapeutic development. The boronic acid functional group is of significant scientific interest due to its unique, reversible ability to bind with diols, such as those found in sialic acids on cell surface glycoproteins . This specific interaction is exploited in the design of targeted cancer therapies and diagnostics, as cancer cell membranes often exhibit hypersialylation, providing a biomarker for selective targeting . The compound's mechanism of action in research settings is based on the pH-dependent equilibrium of boronic acid-diol binding, which can be tuned for stronger affinity in the slightly acidic microenvironment of tumors, thereby enhancing specificity for cancer cells . Beyond oncology, boronic acid-containing polymers and compounds are extensively investigated for applications in glucose-sensitive insulin delivery systems and other biosensors . This reagent serves as a critical synthon in organic synthesis for the development of novel pharmaceuticals, bioconjugation probes, and functional materials, offering researchers a versatile tool to create complex molecules with targeted biological activity .

Properties

IUPAC Name

(5-acetyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6(11)7-3-4-9(14-2)8(5-7)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNANZDYRDLEHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655126
Record name (5-Acetyl-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215281-20-1
Record name (5-Acetyl-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Acetyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Acetyl-2-methoxyphenylboronic acid, a key building block in modern organic synthesis. This document details its physicochemical properties, outlines a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its potential role in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Spectroscopic Data

This compound is a substituted phenylboronic acid that serves as a versatile reagent in organic chemistry. Its structural features make it a valuable component for introducing a specific acetyl- and methoxy-substituted phenyl moiety into target molecules.

PropertyValue
Molecular Weight 194.0 g/mol [1]
Molecular Formula C₉H₁₁BO₄[1]
CAS Number 1215281-20-1[1]
Appearance White to off-white solid (typical for phenylboronic acids)
Purity Typically ≥97%
Solubility Generally soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide.
Storage Store at room temperature in a dry, well-ventilated place.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Aromatic protons: Signals in the range of 7.0-8.0 ppm.

  • Methoxy group (-OCH₃): A singlet around 3.9 ppm.

  • Acetyl group (-COCH₃): A singlet around 2.6 ppm.

  • Boronic acid protons (-B(OH)₂): A broad singlet, which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Carbonyl carbon (-C=O): A signal above 195 ppm.

  • Aromatic carbons: Signals in the range of 110-160 ppm.

  • Methoxy carbon (-OCH₃): A signal around 55 ppm.

  • Acetyl methyl carbon (-COCH₃): A signal around 26 ppm.

Synthesis and Application in Suzuki-Miyaura Cross-Coupling

A specific, detailed synthesis protocol for this compound is not widely published. However, a common method for the synthesis of arylboronic acids involves the reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.

The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in many biologically active molecules.[2]

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl halide with this compound. The specific conditions may require optimization depending on the substrate.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) glassware Assemble Flame-Dried Glassware under Inert Atmosphere reagents->glassware add_reagents Add Reagents and Solvents glassware->add_reagents heat_stir Heat and Stir (e.g., 100°C) add_reagents->heat_stir monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor cool_down Cool to Room Temperature monitor->cool_down extraction Aqueous Extraction cool_down->extraction dry_concentrate Dry and Concentrate Organic Layer extraction->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery and Signaling Pathways

Substituted biaryl scaffolds are of significant interest in medicinal chemistry as they are core components of numerous therapeutic agents. The use of this compound allows for the introduction of a specific pharmacophore that can influence a molecule's interaction with biological targets.

Application in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer.[3] Consequently, kinase inhibitors are a major class of targeted therapeutics. The biaryl structures synthesized using boronic acids like this compound are common features in type II kinase inhibitors, which bind to both the ATP-binding site and an adjacent allosteric pocket.[3] For instance, similar methoxyphenyl-substituted moieties have been incorporated into inhibitors of CSNK2A, a protein kinase involved in cell growth and proliferation.[4]

Targeting Cellular Signaling Pathways

The products derived from this compound have the potential to modulate key signaling pathways involved in cancer progression and inflammatory diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of immune responses and cell survival, is a potential target for such compounds. Dysregulation of the NF-κB pathway is a hallmark of many cancers and inflammatory conditions.

G Simplified Kinase Signaling Pathway and Inhibition cluster_pathway Cellular Signaling cluster_inhibition Therapeutic Intervention Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Boronic_Acid 5-Acetyl-2-methoxyphenyl boronic acid Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Kinase_Inhibitor Synthesized Kinase Inhibitor Suzuki_Coupling->Kinase_Inhibitor Kinase_Inhibitor->Kinase_Cascade Inhibits

Role of boronic acids in synthesizing kinase inhibitors that target signaling pathways.

Safety and Handling

While a specific safety data sheet for this compound is not provided, general precautions for handling phenylboronic acid derivatives should be followed. These compounds are typically irritants to the eyes, skin, and respiratory system.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

This technical guide serves as a foundational resource for understanding the properties and applications of this compound. Its utility as a building block in the synthesis of complex organic molecules, particularly for the development of novel therapeutics, underscores its importance in the fields of chemical research and drug discovery.

References

An In-depth Technical Guide to the Solubility of 5-Acetyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-methoxyphenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis, particularly for its role in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility is paramount for its effective use in reaction optimization, formulation, and drug development. This technical guide addresses the current landscape of solubility data for this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a framework based on the known properties of structurally analogous compounds. It further details established experimental protocols for determining solubility, offering a practical guide for researchers. Visualizations of a standard solubility determination workflow and a representative Suzuki-Miyaura coupling pathway are included to provide essential context for its application.

Physicochemical Properties

This compound is an organoboron compound featuring a boronic acid functional group, a methoxy group, and an acetyl group on a phenyl ring. These functional groups dictate its polarity, hydrogen bonding capability, and ultimately, its solubility profile.

PropertyValueSource/Comment
CAS Number 1215281-20-1[1][2]
Molecular Formula C₉H₁₁BO₄[1]
Molecular Weight 194.0 g/mol [1]
Appearance Typically a white to off-white solid.Inferred from similar compounds.
Purity Typically ≥97%[1]

Solubility Profile of Structurally Related Boronic Acids

CompoundSolventSolubilitySource/Comment
2-Methoxyphenylboronic acid WaterSoluble[5]
WaterSlightly soluble
WaterInsoluble[6]
MethanolSoluble
ChloroformSlightly Soluble[6]
Ethyl AcetateSlightly Soluble[6]
DMSO100 mg/mL (658.07 mM)[7] Requires sonication.
4-Methoxyphenylboronic acid 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (16.45 mM)[8] Co-solvent system for in vivo studies.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (16.45 mM)[8]
Phenylboronic acid Water (at 20 °C)1.9 g/100 g H₂O[9]
Ether, KetonesHigh solubility[4]
HydrocarbonsVery low solubility[4]

Note: The conflicting reports on the water solubility of 2-Methoxyphenylboronic acid highlight the necessity for empirical determination for each specific compound.

Experimental Protocols

Given the absence of published data, researchers must determine the solubility of this compound empirically. The following protocols describe a common method for solubility determination and a key synthetic application.

Protocol for Solubility Determination: The Dynamic Method

The dynamic (or synthetic) method is a reliable technique for determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][10]

Apparatus and Materials:

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Turbidity sensor or a laser beam and photodetector

  • Analytical balance

  • This compound

  • Selected solvents (e.g., water, methanol, acetone, toluene, DMSO)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring.

  • Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.2–0.5 °C/min).[3]

  • Turbidity Measurement: Continuously monitor the turbidity of the solution. The solid-liquid equilibrium point is reached when the last solid particles disappear, resulting in a clear solution.[3] This can be determined by the sharp decrease in measured turbidity.

  • Record Temperature: The temperature at which the solution becomes clear is recorded as the dissolution temperature for that specific composition.

  • Data Compilation: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Weigh Solute and Solvent prep2 Add to Jacketed Vessel prep1->prep2 exp1 Begin Vigorous Stirring prep2->exp1 exp2 Heat at Constant Rate (e.g., 0.2 °C/min) exp1->exp2 exp3 Monitor Turbidity exp2->exp3 analysis1 Record Temperature at Clear Point exp3->analysis1 analysis2 Repeat for Different Compositions analysis1->analysis2 analysis3 Construct Solubility Curve analysis2->analysis3

Caption: Workflow for Dynamic Solubility Determination.
Protocol for a Key Application: Suzuki-Miyaura Cross-Coupling

Understanding solubility is crucial for setting up homogeneous reaction mixtures for synthesis. Phenylboronic acids are cornerstone reagents in Suzuki-Miyaura cross-coupling to form C-C bonds.[11][12]

Materials:

  • Aryl halide (1.0 equivalent)

  • This compound (1.2–1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents)

  • Degassed solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water, DMF)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide, this compound, palladium catalyst, and base.

  • Solvent Addition: Add the degassed solvent system. The choice of solvent is critical and should be one in which the reactants, particularly the boronic acid, are soluble at the reaction temperature.

  • Reaction Execution: Heat the mixture, typically between 80-110 °C, with vigorous stirring.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and perform a standard aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purification: Purify the crude product, typically by column chromatography, to yield the desired biaryl compound.

G center Pd(0) OA Oxidative Addition (R-X) center->OA 1 TM Transmetalation (Ar-B(OH)2) OA->TM 2 RE Reductive Elimination (R-Ar) TM->RE 3 RE->center 4

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Relevance in Drug Discovery: Signaling Pathways

While no specific signaling pathway data exists for this compound, boronic acids as a class are potent enzyme inhibitors and are used to probe biological systems. For instance, the parent compound, phenylboronic acid, has been shown to inhibit key signaling networks involved in cancer cell migration by altering the activity of the Rho family of GTPases (Rac1, Cdc42).[13] This inhibition can disrupt the cytoskeletal rearrangements necessary for cell motility.

The diagram below illustrates a hypothetical mechanism based on these findings, where a boronic acid compound could interfere with a critical cell migration pathway. This serves as an example of the biological questions that can be explored once the fundamental properties, like solubility, of a new boronic acid are understood.

G cluster_pathway Cell Migration Signaling stimulus External Stimulus rac1 Rac1-GTP stimulus->rac1 cdc42 Cdc42-GTP stimulus->cdc42 actin Actin Cytoskeleton Rearrangement rac1->actin cdc42->actin migration Cell Migration actin->migration inhibitor Boronic Acid Compound inhibitor->rac1 inhibitor->cdc42

Caption: Hypothetical Inhibition of Rho GTPase Signaling by a Boronic Acid.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemists. This guide consolidates the available information on its properties and provides a clear path forward for researchers in the absence of direct quantitative solubility data. By utilizing the provided experimental protocols to determine solubility and leveraging the compound in key applications like the Suzuki-Miyaura coupling, the scientific community can better harness its potential in the development of novel molecules and therapeutics. The study of related boronic acids suggests that its biological activity is a promising area for future investigation.

References

Stability and Storage of 5-Acetyl-2-methoxyphenylboronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Acetyl-2-methoxyphenylboronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in applications such as cross-coupling reactions and the synthesis of novel pharmaceutical compounds.

Chemical Properties and General Stability

This compound belongs to the class of arylboronic acids. Generally, arylboronic acids are white, crystalline solids that are relatively stable and easy to handle compared to other organometallic reagents. However, they are susceptible to certain degradation pathways that can impact their purity and reactivity over time. The stability of a particular arylboronic acid is influenced by the electronic and steric nature of the substituents on the aromatic ring.

The structure of this compound includes a methoxy group (-OCH3) and an acetyl group (-COCH3). The methoxy group is an electron-donating group, which can influence the electronic properties of the boronic acid moiety. The acetyl group, being electron-withdrawing, also plays a role in the overall stability profile of the molecule.

Table 1: Predicted Influence of Substituents on the Stability of this compound

SubstituentPositionElectronic EffectPredicted Impact on Stability
Methoxy (-OCH3)OrthoElectron-donatingMay slightly decrease stability towards oxidation due to increased electron density on the aromatic ring.
Acetyl (-COCH3)MetaElectron-withdrawingMay increase stability towards protodeboronation by decreasing electron density at the carbon-boron bond.

Primary Degradation Pathways

The two primary degradation pathways for arylboronic acids are oxidative degradation and protodeboronation.

  • Oxidative Degradation: This is often the most significant pathway for the decomposition of boronic acids. It involves the oxidation of the carbon-boron bond, leading to the formation of the corresponding phenol and boric acid. This process can be accelerated by exposure to air (oxygen), light, and certain metal impurities.

  • Protodeboronation: This pathway involves the cleavage of the carbon-boron bond by a proton source, typically water, to yield the corresponding arene and boric acid. The rate of protodeboronation is influenced by pH, temperature, and the electronic properties of the aryl group.

5-Acetyl-2-methoxyphenylboronic_acid This compound Oxidative_Degradation Oxidative Degradation (O2, light, metal ions) 5-Acetyl-2-methoxyphenylboronic_acid->Oxidative_Degradation leads to Protodeboronation Protodeboronation (H2O, H+) 5-Acetyl-2-methoxyphenylboronic_acid->Protodeboronation leads to Phenol_Derivative 5-Acetyl-2-methoxyphenol Oxidative_Degradation->Phenol_Derivative Boric_Acid B(OH)3 Oxidative_Degradation->Boric_Acid Arene_Derivative 3-Acetylanisole Protodeboronation->Arene_Derivative Protodeboronation->Boric_Acid

Figure 1. Primary degradation pathways of this compound. Max Width: 760px.

Recommended Storage Conditions

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and air.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor degradation.

Stability-Indicating HPLC-UV Method

This protocol outlines a general method for developing a stability-indicating HPLC assay. Method validation according to ICH guidelines is essential for regulatory purposes.

Objective: To develop and validate an HPLC-UV method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Conditions (Starting Point for Method Development):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Linear gradient to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • For stability studies, subject the stock solution to stress conditions (e.g., heat, acid, base, oxidation, light) to induce degradation.

  • Dilute the stressed and unstressed samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase initial composition.

Forced Degradation Study:

  • Acidic: 0.1 M HCl at 60 °C for 24 hours.

  • Basic: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid sample at 80 °C for 48 hours.

  • Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions (Acid, Base, Heat, etc.) Stock_Solution->Stress_Conditions Dilution Dilute to Working Concentration (0.1 mg/mL) Stress_Conditions->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Quantification Quantify Parent and Degradation Products Peak_Integration->Quantification

Figure 2. Experimental workflow for HPLC-based stability assessment. Max Width: 760px.
NMR Spectroscopy for Degradation Monitoring

NMR spectroscopy is a powerful tool for structural elucidation of degradation products and for monitoring the degradation process in real-time.

Objective: To monitor the degradation of this compound under specific stress conditions using ¹H NMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN, or D₂O with a co-solvent).

  • Add a known amount of an internal standard (e.g., dimethyl sulfone or maleic acid) that does not react under the stress conditions and has a signal that does not overlap with the analyte or its expected degradation products.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Subject the NMR tube to the desired stress condition (e.g., elevated temperature).

NMR Parameters (¹H):

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for quantitative analysis)

  • Acquisition Time: ~3-4 seconds

  • Spectral Width: -2 to 12 ppm

Data Acquisition and Analysis:

  • Acquire ¹H NMR spectra at regular time intervals.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the signals of the parent compound and the internal standard.

  • Calculate the relative amount of the parent compound remaining at each time point by comparing its integral to that of the internal standard.

  • Monitor for the appearance of new signals corresponding to degradation products.

By following these guidelines and employing the described experimental protocols, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their applications. Proper storage and handling are paramount to obtaining reproducible and accurate results.

Technical Guide: Spectroscopic and Synthetic Insights into 5-Acetyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data, a general experimental protocol for NMR analysis, and a representative synthetic workflow for 5-Acetyl-2-methoxyphenylboronic acid. This document is intended to serve as a valuable resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science.

Predicted Nuclear Magnetic Resonance (NMR) Data

Due to the limited availability of public experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions were generated using established computational algorithms and serve as a reliable estimation for spectral analysis.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.95d1HAr-H
~7.85dd1HAr-H
~7.05d1HAr-H
~3.90s3H-OCH₃
~2.60s3H-C(O)CH₃
~5.50br s2H-B(OH)₂

Note: The chemical shift of the B(OH)₂ protons is highly variable and can be influenced by solvent, concentration, and water content. It may also exchange with deuterium in deuterated solvents, leading to a diminished or absent peak.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~197.5-C (O)CH₃
~163.0C -OCH₃
~135.0Ar-C
~132.0Ar-C H
~128.0Ar-C H
~125.0C -B(OH)₂
~112.0Ar-C H
~56.0-OC H₃
~26.5-C(O)C H₃

Note: The chemical shift of the carbon attached to the boron atom can be broad and is sometimes difficult to observe.

Experimental Protocols

A general protocol for the synthesis of arylboronic acids, such as this compound, is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

General Synthetic Protocol for Arylboronic Acids
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of the corresponding aryl bromide (e.g., 5-bromo-2-methoxyacetophenone) in anhydrous THF is added dropwise. The reaction is typically initiated with a small crystal of iodine or gentle heating and then maintained at reflux until the magnesium is consumed.

  • Borylation: The freshly prepared Grignard solution is cooled to a low temperature (typically -78 °C). A solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in anhydrous THF is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid) at 0 °C. The mixture is stirred for a period to ensure complete hydrolysis of the boronate ester.

  • Work-up and Purification: The aqueous layer is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure arylboronic acid.

NMR Sample Preparation and Data Acquisition

Obtaining high-quality NMR spectra of boronic acids can be challenging due to the potential for the formation of cyclic trimeric anhydrides (boroxines), which can lead to peak broadening. The following is a general protocol to mitigate these issues:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the boronic acid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred over chloroform-d (CDCl₃) as they can help to break up the boroxine trimers. The addition of a small amount of D₂O can also be beneficial.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

  • Data Acquisition:

    • Acquire NMR spectra on a spectrometer with a field strength of 400 MHz or higher.

    • For ¹H NMR: Use a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR: A proton-decoupled pulse sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is necessary, along with a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is processed using appropriate NMR software.

    • Standard processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Synthetic Workflow Diagram

The following diagram illustrates a general and widely adopted workflow for the synthesis of substituted phenylboronic acids.

Synthesis_Workflow ArylBromide Aryl Bromide (e.g., 5-Bromo-2-methoxyacetophenone) Grignard Grignard Reagent ArylBromide->Grignard Mg, THF BoronateEster Boronate Ester Grignard->BoronateEster B(OR)₃, THF, -78°C BoronicAcid This compound BoronateEster->BoronicAcid H₃O⁺

Crystal Structure of 5-Acetyl-2-methoxyphenylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and chemical characteristics of 5-Acetyl-2-methoxyphenylboronic acid, a compound of interest in synthetic chemistry and drug discovery. While a definitive crystal structure from single-crystal X-ray diffraction is not publicly available at the time of this publication, this document provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its potential utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Physicochemical Properties

This compound is a substituted arylboronic acid. The presence of the acetyl and methoxy groups on the phenyl ring influences its electronic properties and reactivity. A summary of its key physicochemical data is presented below.

PropertyValue
Molecular Formula C₉H₁₁BO₄
Molecular Weight 193.99 g/mol
CAS Number 1215281-20-1
Appearance White to off-white solid
Solubility Soluble in polar organic solvents

Experimental Protocols

General Synthesis of Arylboronic Acids

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and effective method for the synthesis of arylboronic acids involves the reaction of an appropriate organolithium or Grignard reagent with a trialkyl borate followed by acidic hydrolysis. The following represents a plausible synthetic route.

Reaction Scheme:

G reactant 1-(3-Bromo-4-methoxyphenyl)ethanone reagent1 n-BuLi or Mg reactant->reagent1 1. intermediate Aryl Lithium/Grignard Reagent reagent1->intermediate reagent2 B(OR)₃ intermediate->reagent2 2. boronate_ester Boronate Ester reagent2->boronate_ester reagent3 H₃O⁺ boronate_ester->reagent3 3. product This compound reagent3->product

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Protocol:

  • Formation of the Organometallic Reagent: To a solution of 1-(3-bromo-4-methoxyphenyl)ethanone in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium in hexanes is added dropwise. Alternatively, the Grignard reagent can be prepared by reacting the aryl bromide with magnesium turnings.

  • Borylation: The resulting aryl lithium or Grignard reagent is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.

  • Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., hydrochloric acid).

  • Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions boronic_acid This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) boronic_acid->catalyst aryl_halide Aryl/Vinyl Halide (R-X) aryl_halide->catalyst product Coupled Product (Ar-R) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->catalyst solvent Solvent (e.g., Toluene, Dioxane, DMF) solvent->catalyst

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

General Protocol:

  • Reaction Setup: In a reaction vessel, this compound (1.0-1.5 equivalents), the aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents) are combined.

  • Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, or DMF, often with water) is added.

  • Reaction Execution: The mixture is heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated through standard extraction and purification procedures.

Conclusion

While the definitive crystal structure of this compound remains to be determined, its chemical properties and reactivity make it a valuable building block in organic synthesis. The protocols outlined in this guide provide a foundation for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, highlighting its potential for the development of novel pharmaceuticals and functional materials. Further research into its solid-state structure would provide deeper insights into its intermolecular interactions and packing motifs, which could be valuable for crystal engineering and formulation studies.

Commercial Availability and Technical Profile of 5-Acetyl-2-methoxyphenylboronic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – 5-Acetyl-2-methoxyphenylboronic acid, a specialized chemical intermediate, is commercially available from various suppliers for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of its availability, physicochemical properties, and potential applications, with a focus on its role as a building block in synthetic chemistry.

Executive Summary

This compound (CAS No. 1215281-20-1) is a readily accessible reagent primarily utilized in organic synthesis. Its chemical structure makes it a valuable component for creating more complex molecules, particularly through cross-coupling reactions. Notably, it is classified by some suppliers as a "Protein Degrader Building Block," indicating its potential utility in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics. This guide consolidates available data on its properties and outlines a representative synthetic protocol.

Commercial Availability and Properties

Multiple chemical suppliers offer this compound, ensuring its accessibility for research and manufacturing purposes. The compound is typically supplied as a white to yellow crystalline powder with a purity of 97% or higher.

PropertyValueSource(s)
CAS Number 1215281-20-1[1][2][3]
Molecular Formula C₉H₁₁BO₄[1][2][3]
Molecular Weight 194 g/mol [3]
Purity ≥97%[1][2][3]
Appearance White to yellow crystal powder[1]
Storage Conditions Inert atmosphere, 2-8°C

Table 1: Physicochemical Properties of this compound

Synthetic Applications and Experimental Protocols

This compound is primarily employed as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[4][5][6][7] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors.[4][5][6][7]

Representative Suzuki-Miyaura Cross-Coupling Protocol

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for synthesis and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine the aryl halide, this compound, and the base.

  • Solvent and Catalyst Addition: Add the anhydrous solvent mixture, followed by the palladium catalyst.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 80-100°C) and stir vigorously. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents (Boronic Acid, Aryl Halide, Base) glassware Assemble Flame-Dried Glassware under Inert Atmosphere reagents->glassware 1. add_solvents Add Solvents and Catalyst glassware->add_solvents heat_stir Heat and Stir (e.g., 80-100°C) add_solvents->heat_stir 2. monitor Monitor Progress (TLC) heat_stir->monitor 3. cool Cool to Room Temperature monitor->cool extract Aqueous Extraction cool->extract 4. purify Column Chromatography extract->purify 5. characterize Characterize Product (NMR, MS) purify->characterize 6.

Fig 1. A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Application in Targeted Protein Degradation

The classification of this compound as a "Protein Degrader Building Block" by a commercial supplier suggests its potential use in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[8][9][10] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[8][9][10]

While no specific signaling pathway involving this compound has been identified in the reviewed literature, its role as a building block for PROTACs places it within the broader context of targeted protein degradation. The general mechanism of action for a PROTAC is illustrated below.

G cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Results in

Fig 2. General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Conclusion

This compound is a commercially available and valuable building block for synthetic chemistry, particularly for the construction of complex organic molecules via Suzuki-Miyaura cross-coupling. Its potential application in the development of PROTACs highlights its relevance to modern drug discovery and targeted protein degradation strategies. Further research is warranted to explore its specific utility in these and other applications.

References

An In-depth Technical Guide to 5-Acetyl-2-methoxyphenylboronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-methoxyphenylboronic acid (CAS No. 1215281-20-1) is a functionalized arylboronic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a methoxy and an acetyl group, offers opportunities for tailored molecular design, particularly in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and its significant applications, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and its utility in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Rise of Functionalized Arylboronic Acids

The discovery and development of novel therapeutic agents are intrinsically linked to the availability of versatile and functionalized chemical building blocks. Arylboronic acids have become indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction, for which Akira Suzuki was a co-recipient of the Nobel Prize in Chemistry in 2010, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.

The "discovery" of this compound is not marked by a singular event but rather by the growing demand for increasingly sophisticated and functionalized building blocks in drug discovery. The strategic placement of the acetyl and methoxy groups on the phenylboronic acid scaffold provides medicinal chemists with a versatile platform to explore structure-activity relationships (SAR) and to construct molecules with improved pharmacological profiles. The methoxy group can influence the compound's conformation and solubility, while the acetyl group provides a reactive handle for further chemical modifications.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and drug design.

PropertyValueSource/Comment
CAS Number 1215281-20-1[1]
Molecular Formula C₉H₁₁BO₄[1]
Molecular Weight 194.00 g/mol [1]
Appearance White to off-white solid(Typical for arylboronic acids)
Purity Typically ≥97%[1]
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMF.(Inferred from similar compounds)
Storage Room temperature, in a dry place, protected from light.(General recommendation for boronic acids)

Synthesis of this compound: A Plausible Experimental Protocol

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Ortho-directed Lithiation and Borylation cluster_1 Step 2: Hydrolysis A 3'-Methoxyacetophenone B Intermediate Lithiated Species A->B  n-BuLi, THF, -78 °C C This compound Pinacol Ester B->C  2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, -78 °C to rt D This compound C->D  Aqueous Acid (e.g., HCl)

Caption: Proposed two-step synthesis of this compound.

Step 1: Ortho-directed Lithiation and Borylation of 3'-Methoxyacetophenone

This step utilizes the directing effect of the methoxy group to achieve selective lithiation at the ortho position, followed by trapping with a boronic ester.

Materials:

  • 3'-Methoxyacetophenone (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 eq., 2.5 M solution in hexanes)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3'-methoxyacetophenone (1.0 eq.) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound pinacol ester.

Step 2: Hydrolysis to this compound

The final step involves the acidic hydrolysis of the pinacol ester to afford the desired boronic acid.

Materials:

  • Crude this compound pinacol ester from Step 1

  • Acetone

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude pinacol ester in a mixture of acetone and 2 M HCl.

  • Stir the solution at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Applications in Drug Discovery

The utility of this compound is most prominent in two key areas of modern drug discovery: its role as a building block for PROTACs and its application in Suzuki-Miyaura cross-coupling reactions.

A Key Component in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins.[2][] A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

PROTAC cluster_0 PROTAC Molecule cluster_1 Cellular Machinery Warhead Target Protein Ligand (Warhead) Linker Linker Warhead->Linker Target_Protein Target Protein of Interest Warhead->Target_Protein Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase->Target_Protein Ubiquitination

Caption: General structure and mechanism of action of a PROTAC.

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of the linker or the warhead component of PROTACs. The acetyl group can serve as a synthetic handle for attaching the linker, while the substituted phenyl ring can be incorporated into the warhead to optimize binding to the target protein.

Versatile Reagent in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in many pharmaceuticals. This compound serves as an excellent coupling partner in these reactions.

Suzuki_Miyaura cluster_cycle Catalytic Cycle Reactant1 This compound (Ar-B(OH)2) Product Coupled Product (Ar-R) Reactant1->Product Reactant2 Aryl/Heteroaryl Halide (R-X) Reactant2->Product Catalyst Pd(0) Catalyst Base Catalyst->Product Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar PdII_RX->PdII_R_Ar Transmetalation (Ar-B(OH)2, Base) PdII_R_Ar->Pd0 Reductive Elimination (R-Ar)

Caption: General scheme and catalytic cycle of the Suzuki-Miyaura reaction.

Illustrative Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • Aryl or Heteroaryl Halide (e.g., 4-bromopyridine, 1.0 eq.)

  • This compound (1.2 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • In a Schlenk flask, combine the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound represents a significant and versatile building block for contemporary drug discovery and development. Its well-defined structure, featuring key functional groups, allows for its strategic incorporation into complex molecular architectures. While specific details of its initial discovery are not widely documented, its value is evident through its commercial availability and its classification as a key component for protein degraders. The plausible synthetic route outlined in this guide, along with its demonstrated utility in powerful synthetic transformations like the Suzuki-Miyaura coupling, underscores its importance for researchers and scientists working at the forefront of medicinal chemistry. As the demand for novel and effective therapeutics continues to grow, the role of such functionalized building blocks will undoubtedly become even more critical.

References

Methodological & Application

Application Notes and Protocols for 5-Acetyl-2-methoxyphenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Acetyl-2-methoxyphenylboronic acid as a versatile building block in medicinal chemistry. The primary application highlighted is its use in the synthesis of potent kinase inhibitors, leveraging established synthetic methodologies. The protocols provided offer a framework for the incorporation of the 5-acetyl-2-methoxyphenyl moiety into drug candidates.

Introduction

This compound is an organoboron compound that is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its substituted phenyl ring, featuring an acetyl group and a methoxy group, allows for the introduction of this specific structural motif into a target molecule. The methoxy group acts as an electron-donating group, potentially influencing the electronic properties and reactivity of the molecule. The acetyl group provides a key site for further functionalization or can act as a crucial interaction point with biological targets. These functionalities can significantly influence a compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, and can play a critical role in its interaction with biological targets.[3] In medicinal chemistry, this reagent is particularly useful for the synthesis of complex organic molecules, including inhibitors of key signaling proteins like kinases.

Application: Synthesis of Kinase Inhibitors

A significant potential application of this compound is in the synthesis of kinase inhibitors. For instance, the structurally similar 2-ethoxy-5-methoxyphenylboronic acid is utilized in the synthesis of pyrazolo[3,4-d]pyrimidine-based Aurora kinase inhibitors.[3] Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis, and their overexpression is implicated in the development and progression of various cancers. Therefore, inhibitors of Aurora kinases are promising therapeutic agents for cancer treatment.[3] The 5-acetyl-2-methoxyphenyl moiety, when incorporated into various scaffolds, can be explored for its potential to yield potent and selective kinase inhibitors.

The following data is for a representative compound synthesized using the structurally similar 2-ethoxy-5-methoxyphenylboronic acid and is provided for illustrative purposes.[3]

Table 1: Inhibitory Activity of a Representative Kinase Inhibitor

Kinase TargetIC50 (nM)
Aurora A15
Aurora B30
VEGFR2250
PDGFRβ400

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with a heterocyclic halide to form a key intermediate for a potential kinase inhibitor.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl/heteroaryl halide (1.0 equivalent), this compound (1.2 equivalents), and the base (2.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (0.02-0.05 equivalents) to the flask.

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.

Diagrams

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Base catalyst Add Palladium Catalyst reagents->catalyst solvent Add Degassed Solvents catalyst->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor by TLC heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK P1 Downstream Signaling Proteins (e.g., Ras, Raf) RTK->P1 P2 MAPK Cascade (MEK, ERK) P1->P2 TF Transcription Factors (e.g., Myc, Fos) P2->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor Kinase Inhibitor (derived from 5-Acetyl-2-methoxy- phenylboronic acid) Inhibitor->RTK Inhibitor->P2

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Other Potential Applications

The unique substitution pattern of this compound suggests its potential as a building block in other areas of medicinal chemistry:

  • Glucokinase Activators: The methoxyphenyl group is a common feature in known glucokinase activators, which are of interest for the treatment of type 2 diabetes. The acetyl group could be modified to fine-tune the activity and pharmacokinetic properties of these activators.

  • Antimicrobial and Antiviral Agents: Boronic acids have shown promise as antibacterial and antiviral agents. The 5-acetyl-2-methoxyphenyl moiety could be incorporated into novel scaffolds to explore new antimicrobial and antiviral therapies.[2]

  • Probes for Chemical Biology: The acetyl group can be used as a handle for the attachment of fluorescent tags or other probes, making derivatives of this boronic acid useful tools for studying biological systems.

These application notes are intended to serve as a starting point for researchers interested in utilizing this compound. The provided protocols and conceptual frameworks can be adapted and expanded upon for the synthesis and evaluation of a wide range of novel bioactive compounds.

References

Application Notes and Protocols for 5-Acetyl-2-methoxyphenylboronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-methoxyphenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring an electron-withdrawing acetyl group and an electron-donating methoxy group, allows for the strategic introduction of this functionalized phenyl moiety into complex molecular architectures. This reagent is of particular interest in medicinal chemistry and drug discovery for the synthesis of bioactive compounds, including kinase inhibitors. The boronic acid functionality facilitates carbon-carbon bond formation, most notably through the Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry for its high tolerance of various functional groups and generally high yields.[1]

Applications in the Synthesis of Kinase Inhibitors

A significant application of functionalized phenylboronic acids, such as this compound, is in the development of small molecule kinase inhibitors.[2] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By targeting the ATP-binding site of specific kinases, small molecule inhibitors can modulate their activity and disrupt disease progression.

The 5-acetyl-2-methoxyphenyl moiety can serve as a key structural component in kinase inhibitors, contributing to the binding affinity and selectivity for the target kinase. For instance, analogues of this structural motif are found in inhibitors of Src family kinases and Aurora kinases, which are important targets in oncology.[2][3]

Targeted Signaling Pathway: Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that is a key regulator of various signaling pathways involved in cell proliferation, differentiation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors that compete with ATP for binding to the kinase domain of Src can effectively block its downstream signaling. The diagram below illustrates a simplified representation of the Src signaling pathway and the point of inhibition.

Src_Signaling_Pathway cluster_inputs Upstream Signals cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Migration FAK->Migration Akt Akt PI3K->Akt Survival Survival STAT3->Survival Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt->Survival Inhibitor Small Molecule Inhibitor Inhibitor->Src

Caption: Simplified Src kinase signaling pathway and point of inhibition.

Key Reactions and Experimental Protocols

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.

Suzuki-Miyaura Cross-Coupling Reaction

The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: - this compound - Aryl Halide - Base - Palladium Catalyst Glassware Assemble Flame-Dried Glassware under Inert Atmosphere Reagents->Glassware Addition Add Reagents and Solvents Glassware->Addition Heating Heat and Stir (e.g., 80-100 °C, 2-24 h) Addition->Heating Extraction Aqueous Workup and Extraction Heating->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

References

Application Notes and Protocols for 5-Acetyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Acetyl-2-methoxyphenylboronic acid in organic synthesis. The primary focus is on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Introduction

This compound is a versatile organoboron compound valuable in the synthesis of complex organic molecules. Its structure, featuring an acetyl group and a methoxy group on the phenyl ring, allows for the introduction of these functionalities into a variety of molecular scaffolds. This makes it a particularly useful building block in medicinal chemistry and materials science for the synthesis of biaryl compounds. The electron-donating methoxy group can enhance the reactivity of the boronic acid in cross-coupling reactions.

The most prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide or triflate, providing a powerful tool for constructing complex molecular architectures.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids. These conditions can serve as a starting point for optimizing reactions with this compound.

ComponentExampleTypical Amount (equivalents)Notes
Aryl/Vinyl Halide Aryl Bromide, Aryl Iodide1.0The reactivity order is generally I > Br > OTf >> Cl.[1]
Boronic Acid This compound1.1 - 1.5A slight excess of the boronic acid is often used to ensure complete consumption of the halide.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligand0.01 - 0.05 (1-5 mol%)The choice of catalyst and ligand can significantly impact reaction efficiency. Pd(dppf)Cl₂ is often effective for a wide range of substrates.[2]
Base K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄2.0 - 3.0An aqueous solution of the base is commonly used. The choice of base can influence the reaction rate and yield.[2][3]
Solvent Toluene, 1,4-Dioxane, DMF, Acetonitrile/Water-A mixture of an organic solvent and water is frequently employed to dissolve both the organic reactants and the inorganic base.[3]
Temperature 80 - 110 °C-The reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time 2 - 24 hours-Reaction progress should be monitored by an appropriate analytical technique such as TLC, GC, or LC-MS.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the cross-coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)[2]

  • Base (e.g., K₂CO₃)[2]

  • Solvent (e.g., 1,4-Dioxane and water)[3]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 3:1 to 4:1 mixture of 1,4-dioxane and water, 0.1-0.2 M concentration based on the limiting reactant). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 0.03 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed. Reaction times can vary from 2 to 24 hours.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Visualizations

The following diagrams illustrate a typical experimental workflow and the logical relationship in a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_product Final Product A Combine Reactants: Aryl Halide, This compound, Base B Add Degassed Solvent A->B C Purge with Inert Gas B->C D Add Palladium Catalyst C->D E Heat to 80-100 °C D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Chromatography I->J K Characterize Final Product J->K

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling_Pathway Reactants Aryl Halide + This compound OxAdd Oxidative Addition Reactants->OxAdd 1 Catalyst Palladium(0) Catalyst Catalyst->OxAdd Base Base (e.g., K₂CO₃) Transmetal Transmetalation Base->Transmetal OxAdd->Transmetal 2 RedElim Reductive Elimination Transmetal->RedElim 3 Product Biaryl Product RedElim->Product Catalyst_regen Pd(0) Regeneration RedElim->Catalyst_regen Catalyst_regen->Catalyst Catalytic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols: 5-Acetyl-2-methoxyphenylboronic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2-methoxyphenylboronic acid is a substituted aromatic boronic acid with significant potential as a building block in the synthesis of advanced functional materials. While specific applications of this compound in materials science are not extensively documented in publicly available literature, its structural features—a reactive boronic acid moiety, a methoxy group (electron-donating), and an acetyl group (electron-withdrawing)—suggest its utility in creating novel organic electronic materials and sensors. The primary application is anticipated to be in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize conjugated polymers and small molecules with tailored optoelectronic properties. These materials could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. This document provides an overview of its potential applications, detailed experimental protocols based on analogous compounds, and a summary of expected material properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for designing synthetic protocols and understanding the compound's reactivity.

PropertyValue
CAS Number 1215281-20-1
Molecular Formula C₉H₁₁BO₄
Molecular Weight 194.00 g/mol
Appearance White to off-white solid
Purity Typically ≥97%
Solubility Soluble in polar organic solvents (e.g., DMF, THF, Dioxane)
Storage Store at room temperature in a dry place

Potential Applications in Materials Science

The unique electronic nature of this compound, arising from the presence of both electron-donating (methoxy) and electron-withdrawing (acetyl) groups on the phenyl ring, makes it a promising candidate for several applications in materials science.

Organic Light-Emitting Diodes (OLEDs)

Substituted biaryls are fundamental components of organic light-emitting diodes.[1] Boronic acids are versatile building blocks for creating the complex conjugated systems necessary for efficient light emission in OLEDs.[2] The introduction of the 5-acetyl-2-methoxyphenyl moiety into an organic semiconductor backbone via Suzuki-Miyaura coupling can influence the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, can affect the color and efficiency of the emitted light. The polarity induced by the acetyl and methoxy groups may also enhance the amorphous nature of the material, which is beneficial for fabricating uniform thin films in OLED devices.[3]

Conductive Polymers

This compound can be used as a monomer in Suzuki-Miyaura cross-coupling polymerization to synthesize functional polymers.[4] By copolymerizing with a suitable dihaloaromatic comonomer, the resulting polymer can exhibit semiconducting properties. The electronic properties of the polymer, such as its band gap and charge carrier mobility, can be tuned by the choice of the comonomer. These polymers could be utilized as active layers in organic field-effect transistors (OFETs) and OPVs.

Chemical Sensors

Boronic acids are known to interact with diols, making them excellent candidates for saccharide sensors.[5] While this is a primary application, the acetyl group in this compound could also serve as a recognition site for other analytes. For instance, it could be incorporated into a polymer matrix or attached to a fluorescent molecule to create a sensor where the binding of an analyte to the acetyl group or the boronic acid moiety results in a detectable optical or electronic signal. The development of fluorescent sensors for boronic acid-containing agents is an active area of research.[6]

Experimental Protocols

The following protocols are generalized for the use of a substituted phenylboronic acid, like this compound, in the synthesis of materials for the applications mentioned above. These protocols should be considered as a starting point and may require optimization.

General Protocol for Suzuki-Miyaura Cross-Coupling Polymerization

This protocol outlines the synthesis of a conjugated polymer using this compound and a dihaloaromatic comonomer.

Materials:

  • This compound

  • Dihaloaromatic comonomer (e.g., 2,5-dibromothiophene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., anhydrous Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Methanol

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

  • Reactant Setup: In a Schlenk flask, combine this compound (1.0 mmol), the dihaloaromatic comonomer (1.0 mmol), and anhydrous potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times.

  • Solvent and Catalyst Addition: Add the anhydrous solvent (20 mL) to the flask via syringe. Stir the mixture to dissolve the reactants. To this stirring solution, add the palladium catalyst (0.02 mmol).

  • Polymerization Reaction: Heat the reaction mixture to 90-100 °C under a continuous flow of inert gas. Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) by taking small aliquots from the reaction mixture over time.

  • Polymer Precipitation: After the desired molecular weight is achieved (typically 12-48 hours), cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing vigorously stirring methanol (200 mL). The polymer will precipitate.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any remaining catalyst and unreacted monomers. Further purification can be achieved by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane).

  • Drying: Dry the purified polymer in a vacuum oven at 40-60 °C until a constant weight is achieved.

Expected Characterization Data:

TechniqueExpected Information
Nuclear Magnetic Resonance (NMR) Confirmation of the polymer structure through the presence of peaks corresponding to the aromatic and methoxy protons of the 5-acetyl-2-methoxyphenyl unit and the comonomer.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymer.
UV-Vis Spectroscopy Determination of the optical band gap of the polymer from the onset of absorption in the UV-Vis spectrum of a thin film or solution.
Cyclic Voltammetry (CV) Estimation of the HOMO and LUMO energy levels of the polymer, which are crucial for designing electronic devices.
Thermogravimetric Analysis (TGA) Assessment of the thermal stability of the polymer, which is important for device lifetime and processing conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a functional polymer using this compound via Suzuki-Miyaura polymerization.

G cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Reactants This compound + Dihalo-comonomer + Base Inert_Atmosphere Inert Atmosphere (Ar or N2) Reactants->Inert_Atmosphere Solvent_Catalyst Add Solvent & Pd Catalyst Inert_Atmosphere->Solvent_Catalyst Heating Heat (90-100 °C) Solvent_Catalyst->Heating Precipitation Precipitate in Methanol Heating->Precipitation Filtration Filter Precipitation->Filtration Washing Wash with Methanol Filtration->Washing Drying Dry in Vacuum Oven Washing->Drying Characterization NMR, GPC, UV-Vis, CV, TGA Drying->Characterization

Caption: General workflow for Suzuki-Miyaura polymerization.

Logical Relationship of Structure to Function

This diagram illustrates the logical relationship between the structural components of this compound and their potential influence on the final properties of a synthesized material.

G cluster_molecule This compound cluster_properties Material Properties Boronic_Acid Boronic Acid Group (-B(OH)2) Reactivity Reactivity in Suzuki Coupling Boronic_Acid->Reactivity Analyte_Interaction Analyte Interaction (Sensing) Boronic_Acid->Analyte_Interaction Aromatic_Ring Aromatic Ring Electronic_Properties Electronic Properties (HOMO/LUMO) Aromatic_Ring->Electronic_Properties Methoxy_Group Methoxy Group (-OCH3) Methoxy_Group->Electronic_Properties Solubility_Morphology Solubility & Film Morphology Methoxy_Group->Solubility_Morphology Acetyl_Group Acetyl Group (-COCH3) Acetyl_Group->Electronic_Properties Acetyl_Group->Solubility_Morphology Acetyl_Group->Analyte_Interaction

Caption: Structure-property relationships.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While direct applications of this compound in materials science are yet to be widely reported, its chemical structure strongly suggests its potential as a valuable building block for the synthesis of functional organic materials. Its utility in Suzuki-Miyaura cross-coupling reactions opens up possibilities for creating novel polymers and small molecules for applications in OLEDs, conductive polymers, and chemical sensors. The protocols and data for analogous systems provided in these notes offer a solid foundation for researchers to explore the potential of this promising compound.

References

Application Notes and Protocols: Synthesis of Biaryl Compounds Utilizing 5-Acetyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl motif is a fundamental structural unit prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The targeted synthesis of these compounds is therefore of paramount importance in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds, enabling the efficient construction of complex biaryl structures. This palladium-catalyzed reaction offers a broad functional group tolerance, mild reaction conditions, and generally high yields.[1][2]

These application notes provide a detailed protocol for the preparation of biaryl compounds using 5-Acetyl-2-methoxyphenylboronic acid as a key building block. The presence of the acetyl and methoxy functionalities on the boronic acid allows for the synthesis of highly functionalized biaryl compounds, which can serve as versatile intermediates for further chemical modifications in drug discovery and development.

Reaction Principle

The core of the biaryl synthesis described herein is the Suzuki-Miyaura cross-coupling reaction. The general mechanism involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with the boronic acid, a step often facilitated by a base, and concludes with reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.[2][3][4]

A general reaction scheme is as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base glassware Assemble Flame-Dried Glassware under Inert Gas reagents->glassware add_reagents Add Reagents and Solvents to Flask glassware->add_reagents add_catalyst Add Palladium Catalyst add_reagents->add_catalyst heat Heat and Stir (e.g., 100°C, 12h) add_catalyst->heat cool Cool to Room Temperature heat->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Evaporate Solvent extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ Ar1_Pd_X Ar¹-Pd(II)L₂-X Pd0->Ar1_Pd_X Oxidative Addition Ar1_Pd_Ar2 Ar¹-Pd(II)L₂-Ar² Ar1_Pd_X->Ar1_Pd_Ar2 Transmetalation Ar1_Pd_Ar2->Pd0 Reductive Elimination Product Ar¹-Ar² Ar1_Pd_Ar2->Product Aryl_Halide Ar¹-X Aryl_Halide->Ar1_Pd_X Boronic_Acid Ar²-B(OH)₂ Boronic_Acid->Ar1_Pd_Ar2 Base Base Base->Ar1_Pd_Ar2

References

Protecting Group Strategies for 5-Acetyl-2-methoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic use of protecting groups in syntheses involving 5-Acetyl-2-methoxyphenylboronic acid. The presence of both a reactive acetyl group (a ketone) and a boronic acid moiety necessitates a carefully planned orthogonal protecting group strategy to enable selective modification at other positions of the molecule.

Introduction to Orthogonal Protection

In multi-step organic synthesis, protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions. An orthogonal protecting group strategy is one in which multiple, different protecting groups can be removed selectively in any order under specific and non-interfering reaction conditions.[1][2][3][4] For this compound, the primary challenge is to selectively protect the acetyl group and the boronic acid group, allowing for chemical transformations at other sites of the molecule.

This guide focuses on a common and effective orthogonal strategy:

  • Protection of the acetyl group as a cyclic ketal (specifically, a 1,3-dioxolane).

  • Protection of the boronic acid group as a pinacol ester.

These two protecting groups are ideal for an orthogonal approach as ketals are stable under basic and nucleophilic conditions but are cleaved by acid, while pinacol boronate esters are stable under a wide range of conditions, including mildly acidic and basic environments, and can be removed under specific hydrolytic or transesterification conditions.[5][6][7]

Strategic Application Workflow

A logical workflow for the protection and subsequent deprotection of this compound is crucial for successful synthetic outcomes. The following diagram illustrates the proposed sequential protection and deprotection strategy.

G Start This compound Ketal_Protected Ketal-Protected Intermediate Start->Ketal_Protected 1. Protect Acetyl Group (Ethylene Glycol, cat. H+) Fully_Protected Fully Protected Substrate (Ketal & Pinacol Ester) Ketal_Protected->Fully_Protected 2. Protect Boronic Acid (Pinacol) Deprotect_Boronic Deprotect Boronic Acid Fully_Protected->Deprotect_Boronic 3a. Mild Hydrolysis or Transesterification Deprotect_Acetyl Deprotect Acetyl Group Fully_Protected->Deprotect_Acetyl Final_Product Deprotected Product Deprotect_Boronic->Final_Product 4a. Acidic Hydrolysis Deprotect_Acetyl->Final_Product 4b. Mild Hydrolysis or Transesterification G Start This compound Reagents Ethylene Glycol p-Toluenesulfonic acid (cat.) Toluene, Reflux (Dean-Stark) Product 2-(2-methoxy-5-(2-methyl-1,3-dioxolan-2-yl)phenyl)boronic acid Reagents->Product Ketalization G Start Ketal-Protected Intermediate Reagents Pinacol Anhydrous Solvent (e.g., CH₂Cl₂ or THF) Optional: MgSO₄ Product Fully Protected Substrate Reagents->Product Esterification G Start Fully Protected Substrate Reagents Diethanolamine in Ether, then 0.1 M HCl Product Ketal-Protected Boronic Acid Reagents->Product Transesterification & Hydrolysis G Start Fully Protected Substrate Reagents Aqueous Acid (e.g., HCl in Acetone/H₂O) Product Pinacol Boronate Protected Ketone Reagents->Product Hydrolysis

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Acetyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and generalized protocols for the scale-up synthesis of 5-Acetyl-2-methoxyphenylboronic acid. While a specific industrial-scale synthesis for this exact molecule is not widely published, this document outlines a robust approach based on established methods for arylboronic acid synthesis and purification. The protocols and safety information are intended to guide researchers in developing a safe, efficient, and scalable manufacturing process.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex biaryl structures, which are common motifs in biologically active molecules. The scale-up of its synthesis requires careful consideration of reaction conditions, purification methods, and safety protocols to ensure high yield, purity, and operator safety.

Synthetic Approach: Grignard Reaction with Trialkyl Borate

A common and scalable method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by hydrolysis.[1][2] This approach is often cost-effective and can be adapted for large-scale production.

Overall Reaction Scheme

G cluster_reactants Reactants cluster_products Products A 1-(5-Bromo-2-methoxyphenyl)ethanone Grignard Formation Grignard Formation A->Grignard Formation THF B Magnesium B->Grignard Formation C Triisopropyl Borate Reaction with Borate Reaction with Borate C->Reaction with Borate -78 °C to RT D This compound Grignard Formation->Reaction with Borate Grignard Reagent Hydrolysis Hydrolysis Reaction with Borate->Hydrolysis Boronate Ester Hydrolysis->D Aqueous Acid G A Reactor Setup and Inerting B Grignard Reagent Preparation A->B C Reaction with Triisopropyl Borate B->C D Reaction Quench and Hydrolysis C->D E Work-up and Extraction D->E F Crude Product Isolation E->F G Purification (Recrystallization) F->G H Final Product Drying and Packaging G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-Acetyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetyl-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique structure of this reagent, featuring an electron-withdrawing acetyl group and a sterically hindering ortho-methoxy group, can present specific challenges during reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling with this compound in a question-and-answer format.

Question 1: I am observing low to no yield of my desired product. What are the primary factors to investigate?

Answer:

Low or no yield in a Suzuki coupling involving this compound can stem from several factors, primarily related to its steric hindrance and electronic properties. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice: The ortho-methoxy group introduces significant steric bulk, which can impede the transmetalation and reductive elimination steps of the catalytic cycle.[1] Standard catalysts like Pd(PPh₃)₄ may be inefficient.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), which are known to accelerate the key steps in the catalytic cycle for sterically demanding substrates.[1] N-heterocyclic carbenes (NHCs) can also be effective.[1]

  • Base Selection: The choice of base is critical and its effectiveness can be solvent-dependent.[3][4] An inappropriate base can lead to slow reaction rates or decomposition of the boronic acid.

    • Solution: Screen a variety of bases. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5] In some cases, fluoride bases like KF or CsF can be beneficial, especially if base-labile functional groups are present.[6]

  • Solvent System: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.

    • Solution: A mixture of an organic solvent and water is commonly used. Toluene/water, dioxane/water, or THF/water are good starting points.[1][7] Anhydrous conditions with a suitable base might also be explored, particularly if protodeboronation is an issue.[5]

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction, especially with challenging substrates.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1] Monitor for potential decomposition of starting materials or products at higher temperatures.

  • Degassing: Oxygen can deactivate the palladium catalyst.

    • Solution: Ensure thorough degassing of the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[8]

Question 2: I am observing significant side products, particularly protodeboronation of this compound. How can I minimize this?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or sterically hindered boronic acids.[9]

  • Anhydrous Conditions: Water can be a source of protons. Using anhydrous solvents and reagents can suppress this side reaction.[9]

  • Base Selection: Stronger bases and prolonged reaction times can promote protodeboronation.[9] Consider using a milder base like KF or CsF.

  • Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor side reactions.[9] Running the reaction at a lower temperature for a longer duration might be beneficial.

  • Boronic Ester: Converting the boronic acid to a boronic ester (e.g., a pinacol ester) can sometimes increase stability and reduce the rate of protodeboronation.[10]

Question 3: How do I choose the optimal catalyst system for this specific boronic acid?

Answer:

The combination of steric hindrance from the ortho-methoxy group and the electron-withdrawing nature of the acetyl group makes catalyst selection critical.

  • High Steric Hindrance: For the ortho-substituted this compound, catalyst systems known to be effective for sterically demanding couplings are recommended.[11]

  • Recommended Ligands: Buchwald-type ligands such as SPhos and XPhos are excellent starting points due to their proven efficacy with sterically hindered and electron-poor substrates.[2]

  • Palladium Precursors: Common palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are generally effective when paired with an appropriate ligand.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting stoichiometry for the coupling reaction?

A1: A slight excess of the boronic acid (1.1 to 1.5 equivalents) relative to the aryl halide is typically recommended to drive the reaction to completion. However, a large excess should be avoided as it can lead to purification challenges and potential side reactions.

Q2: Can I use microwave irradiation to accelerate the reaction?

A2: Yes, microwave heating can often significantly reduce reaction times and improve yields, particularly for challenging couplings. It is advisable to start with conditions similar to conventional heating and then optimize the temperature and time for the microwave reactor.[7]

Q3: My product is difficult to purify from the residual catalyst and ligands. What can I do?

A3: Purification can be challenging. Consider using a palladium scavenger resin after the reaction is complete. Alternatively, exploring catalyst systems with ligands that are more easily removed during workup or chromatography can be beneficial.

Q4: Is this compound stable? How should it be stored?

A4: Boronic acids can be susceptible to decomposition over time, especially when exposed to air and moisture. It is best to store this compound in a cool, dry, and dark place under an inert atmosphere.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound

ParameterRecommended ConditionRationale
Aryl Halide 1.0 equivLimiting reagent
Boronic Acid 1.2 equivSlight excess to drive completion
Palladium Source Pd(OAc)₂ (2 mol%)Common and effective precursor[2]
Ligand SPhos (4 mol%)Bulky, electron-rich ligand for hindered substrates[2]
Base K₃PO₄ (2.0 equiv)Strong, non-nucleophilic base suitable for hindered couplings[2][5]
Solvent Toluene/H₂O (10:1)Common solvent system for Suzuki couplings[1]
Temperature 100 °CSufficient thermal energy for challenging couplings[1]
Reaction Time 12-24 hMonitor by TLC or LC-MS

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example and may require optimization for specific substrates.[12]

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Degassing: Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously at 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_side Side Reactions Pd0 Pd(0)L2 PdII Ar-Pd(II)-X(L2) Pd0->PdII Ar-X OA Oxidative Addition (Ar-X) PdII_Ar Ar-Pd(II)-Ar'(L2) PdII->PdII_Ar Ar'B(OH)2 Base Trans Transmetalation (Ar'-B(OH)2 + Base) PdII_Ar->Pd0 Ar-Ar' Product Ar-Ar' PdII_Ar->Product RE Reductive Elimination BoronicAcid Ar'-B(OH)2 Proto Protodeboronation BoronicAcid->Proto H+ Homo Homocoupling BoronicAcid->Homo Pd(0) Byproduct1 Ar'-H Proto->Byproduct1 Byproduct2 Ar'-Ar' Homo->Byproduct2

Caption: Suzuki-Miyaura catalytic cycle and common side reactions.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the Catalyst/Ligand System Appropriate for a Sterically Hindered Substrate? Start->CheckCatalyst ChangeCatalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) CheckCatalyst->ChangeCatalyst No CheckBase Is the Base Strong Enough? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Screen Stronger Bases (e.g., K3PO4, Cs2CO3) CheckBase->ChangeBase No CheckTemp Is the Reaction Temperature Sufficient? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase Temperature (80-110 °C) CheckTemp->IncreaseTemp No CheckDegassing Was the Reaction Mixture Thoroughly Degassed? CheckTemp->CheckDegassing Yes IncreaseTemp->CheckDegassing Degas Improve Degassing Protocol CheckDegassing->Degas No Success Reaction Optimized CheckDegassing->Success Yes Degas->Success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: 5-Acetyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 5-Acetyl-2-methoxyphenylboronic acid in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental procedures involving this compound.

Question: I am observing low to no yield in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Inactivity: The palladium catalyst is crucial for the reaction. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture. Consider using a pre-catalyst which can be more stable.

  • Base Selection: The choice and quality of the base are critical. Potassium carbonate (K₂CO₃) is a common choice, but for challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective. Ensure the base is finely powdered and anhydrous.[1]

  • Solvent System: The solvent system must be appropriate for the reactants and be thoroughly degassed to remove oxygen, which can deactivate the catalyst. Common solvent systems include mixtures of toluene, dioxane, or DMF with water.[2][3]

  • Reaction Temperature: The reaction may require heating to proceed at an optimal rate. A typical temperature range is 80-110 °C.[2] If the reaction is sluggish, a moderate increase in temperature may improve the yield.

  • Protodeboronation: Boronic acids can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often promoted by high temperatures and the presence of water.[4] To mitigate this, consider using a less aqueous solvent system or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[4][5]

  • Steric Hindrance: The methoxy group at the ortho position to the boronic acid can introduce steric hindrance, potentially slowing down the transmetalation step of the catalytic cycle. Using a bulkier phosphine ligand on the palladium catalyst may help to overcome this.

Below is a diagram illustrating a logical workflow for troubleshooting low yield in a Suzuki-Miyaura coupling reaction.

troubleshooting_low_yield start Low/No Yield Observed check_catalyst Verify Catalyst Activity - Use fresh catalyst - Degas reaction mixture start->check_catalyst check_base Optimize Base - Use anhydrous base - Try alternative bases (e.g., Cs₂CO₃, K₃PO₄) check_catalyst->check_base check_solvent Optimize Solvent - Ensure anhydrous organic solvent - Degas thoroughly check_base->check_solvent check_temp Adjust Temperature - Increase temperature incrementally check_solvent->check_temp check_deboronation Investigate Protodeboronation - Minimize water content - Use boronate ester check_temp->check_deboronation result Improved Yield check_deboronation->result

Troubleshooting workflow for low reaction yield.

Question: I am having difficulty dissolving this compound in my reaction solvent. What are some suitable solvents?

Answer:

Phenylboronic acids generally exhibit good solubility in polar organic solvents.[2] For this compound, the following solvents are recommended:

  • Methanol

  • Ethanol

  • Dimethylformamide (DMF)

  • Dioxane

  • Tetrahydrofuran (THF)

It is generally insoluble in water and non-polar organic solvents like hexanes.[6] If you encounter solubility issues, gentle heating or sonication may aid in dissolution.

Solubility of Phenylboronic Acids in Common Organic Solvents

SolventPolarityGeneral Solubility
DichloromethanePolar aproticModerate to Good
Tetrahydrofuran (THF)Polar aproticGood
Ethyl AcetatePolar aproticModerate
AcetonePolar aproticGood
AcetonitrilePolar aproticModerate
Dimethylformamide (DMF)Polar aproticVery Good
MethanolPolar proticGood
TolueneNon-polarPoor to Moderate
HexaneNon-polarPoor

This table provides a general guideline based on the properties of similar phenylboronic acids.

Question: My product is difficult to purify. What are some recommended purification techniques?

Answer:

Purification of the final product after a Suzuki-Miyaura coupling reaction typically involves a multi-step process to remove the catalyst, unreacted starting materials, and byproducts.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is recommended to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[7]

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from other organic components in the mixture.[7] The choice of eluent will depend on the polarity of your product. A good starting point is a gradient of ethyl acetate in hexanes.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain highly pure material.[7] This technique relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4] For shorter periods, storage at room temperature may be acceptable, but refrigeration is preferred to minimize potential degradation.[4] It is crucial to protect the compound from moisture.[4]

Q2: What are the primary safety and handling precautions for this compound?

A2: As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3]

Q3: How does the acetyl group on the phenyl ring affect the reactivity of the boronic acid?

A3: The acetyl group is an electron-withdrawing group. In the context of the Suzuki-Miyaura reaction, an electron-withdrawing group on the boronic acid partner can decrease its nucleophilicity, potentially slowing down the transmetalation step and leading to lower reaction rates compared to electron-rich boronic acids. However, the presence of the electron-donating methoxy group at the ortho-position may partially counteract this effect. Reaction conditions may need to be optimized accordingly, for instance, by using a more reactive catalyst system or a stronger base.

Q4: What is protodeboronation and how can I minimize it?

A4: Protodeboronation is a common side reaction for boronic acids where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[4] This process is often facilitated by moisture, heat, and certain pH conditions.[4]

To minimize protodeboronation:

  • Use anhydrous solvents and reagents.

  • Run the reaction under an inert atmosphere.

  • Avoid unnecessarily high reaction temperatures and prolonged reaction times.

  • Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, which can be used in the coupling reaction and is less prone to this side reaction.[4][5]

Below is a diagram illustrating the protodeboronation side reaction.

protodeboronation boronic_acid This compound side_product 1-Acetyl-4-methoxybenzene boronic_acid->side_product Protodeboronation proton_source H⁺ Source (e.g., Water) proton_source->side_product boric_acid B(OH)₃ side_product->boric_acid +

Protodeboronation of this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

suzuki_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification weigh Weigh Reactants assemble Assemble Glassware (Flame-dried) weigh->assemble inert Inert Atmosphere (Ar or N₂) assemble->inert add_reagents Add Reagents & Solvents inert->add_reagents heat Heat & Stir (80-100 °C) add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product Pure Product purify->final_product Characterize (NMR, MS)

General workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Technical Support Center: Purification of Products from 5-Acetyl-2-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of products from reactions involving 5-acetyl-2-methoxyphenylboronic acid, commonly used in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue: Low or No Yield of the Desired Product After Purification

  • Question: My Suzuki coupling reaction using this compound shows a low yield after purification. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields can stem from several factors throughout the reaction and purification process. Here are key areas to investigate:

    • Catalyst Activity: Ensure your palladium catalyst and ligands are active.[1] The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.

    • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][2] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]

    • Reagent Purity and Stability: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time.[1] Impurities in starting materials can poison the catalyst or lead to side reactions.[3]

    • Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product.[1] Ensure the base is finely powdered and dry for anhydrous reactions.[1]

    • Inefficient Extraction: During the aqueous workup, ensure the product is fully extracted from the aqueous layer by performing multiple extractions with an appropriate organic solvent like ethyl acetate or dichloromethane.[4]

Issue: Presence of Significant Impurities in the Purified Product

  • Question: After purification, my product is contaminated with unreacted this compound. How can I remove it?

  • Answer: Unreacted boronic acids can often be removed with a basic aqueous wash.[2] During the workup, washing the organic layer with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) will convert the acidic boronic acid into its water-soluble boronate salt, which will then partition into the aqueous layer.[2]

  • Question: My purified product contains a significant amount of the homocoupled byproduct of this compound. How can I separate it from my desired product?

  • Answer: Separating compounds with similar polarities, such as the desired biaryl product and the homocoupled byproduct, can be challenging.

    • Meticulous Column Chromatography: A shallow solvent gradient during flash column chromatography is often effective.[2] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions.[2]

    • Recrystallization: If your product is a solid, recrystallization from a carefully selected solvent system can be a highly effective purification method.[2][5] This technique separates compounds based on differences in solubility.

  • Question: My final product has a dark color, suggesting residual palladium catalyst. How do I remove it?

  • Answer: For many applications, especially in drug development, removing trace palladium is critical due to its toxicity.[2]

    • Filtration: Passing the reaction mixture through a pad of Celite or silica gel can help remove heterogeneous palladium catalysts.[6][7][8]

    • Metal Scavengers: For homogeneous catalysts, using metal scavengers is an effective method.[2] These are materials like functionalized silica that bind to the metal, allowing it to be removed by filtration.[2]

Issue: The Product Fails to Crystallize

  • Question: My product appears as an oil and will not crystallize, even though it is expected to be a solid. What should I do?

  • Answer:

    • Presence of Impurities: Impurities can often inhibit crystallization. Attempt further purification by column chromatography to remove any contaminants and then try to crystallize the product again.[2]

    • Intrinsic Properties: It is also possible that the product is intrinsically an oil at room temperature.[2] In this case, purification by chromatography is the most suitable method.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify the crude product of my reaction with this compound?

A1: A standard aqueous work-up is the essential first step.[2] This procedure is designed to remove the bulk of inorganic salts (like the base used in the reaction) and other water-soluble impurities.[2] It typically involves diluting the reaction mixture with an organic solvent and washing it with water or brine.[1][2]

Q2: How do I choose between flash column chromatography and recrystallization for purifying my product?

A2: The choice depends on the physical state of your product and the nature of the impurities.

  • Flash Column Chromatography is a versatile technique that separates compounds based on their polarity and is suitable for both solid and oily products.[4] It is particularly useful for separating mixtures of compounds with different polarities.

  • Recrystallization is a highly effective method for purifying solid compounds, provided a suitable solvent can be found.[4][5] It relies on the difference in solubility between the desired product and the impurities at different temperatures.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is often the most robust approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for unambiguous structure elucidation and can also be used for purity assessment.[9]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product.

  • Liquid Chromatography (LC) or Gas Chromatography (GC): These techniques are excellent for assessing the purity of a sample by separating it into its individual components.[9]

Data Presentation

The following tables provide illustrative data for common purification scenarios based on established principles. Actual results will vary depending on the specific reaction substrates and conditions.

Table 1: Comparison of Purification Methods for a Hypothetical Solid Product

Purification MethodTypical RecoveryPurity (by LCMS)Key AdvantagesKey Disadvantages
Recrystallization 60-90%>99%Highly effective for crystalline solids, can yield very pure material.Not suitable for oils or amorphous solids; requires finding a suitable solvent.
Flash Chromatography 50-85%95-99%Applicable to a wide range of compounds (solids and oils).Can be more time-consuming and uses larger volumes of solvent.
Aqueous Workup Only 90-100% (crude)70-90%Removes inorganic salts and water-soluble impurities.Insufficient for removing organic impurities like byproducts.

Table 2: Troubleshooting Common Impurities with Purification Strategies

ImpurityRecommended Primary Purification MethodAlternative/Secondary MethodExpected Purity
Unreacted Boronic Acid Basic Aqueous Wash during WorkupFlash Column Chromatography>98%
Homocoupled Byproduct Flash Column Chromatography (shallow gradient)Recrystallization (if solubilities differ significantly)>97%
Residual Palladium Catalyst Filtration through Celite/Silica or Metal Scavenger-<100 ppm

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

  • Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.[1]

  • Quenching and Dilution: Dilute the mixture with an organic solvent such as ethyl acetate.[1][4] Add water to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., ethyl acetate) three times to ensure complete recovery of the product.[4]

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with water and then with brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.[1][4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1][10]

Protocol 2: Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).[7]

  • Column Packing: Prepare a silica gel column using a suitable solvent system (eluent), often a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[10]

  • Loading and Elution: Load the prepared sample onto the top of the silica gel column. Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the desired product.[7]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[7]

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, add the crude solid product and a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[5] If necessary, add more hot solvent dropwise until the solid is fully dissolved.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, if necessary, place it in an ice bath to induce further crystallization.[5]

  • Isolation: Isolate the crystals by vacuum filtration.[5]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5]

Mandatory Visualizations

Experimental_Workflow Start Crude Reaction Mixture (from this compound reaction) Workup Aqueous Workup & Extraction Start->Workup Crude_Organic Crude Organic Product Workup->Crude_Organic Is_Solid Is the product a solid? Crude_Organic->Is_Solid Chromatography Flash Column Chromatography Is_Solid->Chromatography No / Impure Recrystallization Recrystallization Is_Solid->Recrystallization Yes Purified_Oil Purified Product (Oil) Chromatography->Purified_Oil Purified_Solid Purified Crystalline Product Recrystallization->Purified_Solid

Caption: General workflow for the purification of products from Suzuki-Miyaura reactions.

Troubleshooting_Logic Start Purified Product Analysis Check_Purity Is Purity >95%? Start->Check_Purity Pure_Product Pure Product Check_Purity->Pure_Product Yes Identify_Impurity Identify Major Impurity Check_Purity->Identify_Impurity No Boronic_Acid Unreacted Boronic Acid? Identify_Impurity->Boronic_Acid Homocoupling Homocoupled Product? Boronic_Acid->Homocoupling No Basic_Wash Perform Basic Aqueous Wash Boronic_Acid->Basic_Wash Yes Palladium Residual Palladium? Homocoupling->Palladium No Column Optimize Column Chromatography Homocoupling->Column Yes Scavenger Use Metal Scavenger / Filter Palladium->Scavenger Yes

Caption: Logical troubleshooting flow for common purification issues.

References

Technical Support Center: 5-Acetyl-2-methoxyphenylboronic acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 5-Acetyl-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Problem 1: Low Yield of Desired Cross-Coupling Product and Significant Formation of 2-Methoxyacetophenone

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of 2-methoxyacetophenone.

  • Isolated yield of the desired biaryl product is lower than expected.

  • Starting boronic acid is consumed, but the desired product is not the major component.

Root Cause Analysis: The formation of 2-methoxyacetophenone is a result of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] For this compound, the presence of the electron-donating methoxy group can make the C-B bond more susceptible to cleavage by a proton source, especially under basic conditions.[2][3]

Possible Causes and Solutions:

CauseSolution
Presence of excess water Use anhydrous solvents and reagents. Ensure all glassware is thoroughly flame-dried or oven-dried before use. While some water can be necessary for certain bases to be effective, excess water can act as a proton source for protodeboronation.[2][3]
Base-mediated protodeboronation The base is crucial for the catalytic cycle but can also promote protodeboronation.[3] Consider screening different bases. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium hydroxide (NaOH).[3] In some cases, fluoride-containing bases like cesium fluoride (CsF) or potassium fluoride (KF) can be effective in minimizing this side reaction.[2]
Prolonged reaction time or high temperature Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material (aryl halide) is consumed to minimize the time the boronic acid is exposed to potentially harsh conditions.[2][3] If feasible, attempt the reaction at a lower temperature.
Suboptimal catalyst/ligand system The choice of palladium catalyst and phosphine ligand is critical. For electron-rich boronic acids, catalyst systems that promote a rapid transmetalation step can be beneficial, outcompeting the rate of protodeboronation.[2] Experiment with different catalyst systems, such as those employing bulky, electron-rich phosphine ligands which can sometimes accelerate the desired coupling.[4] However, be aware that in some instances, such ligands can also promote protodeboronation.[2]
Problem 2: Formation of 5,5'-Diacetyl-2,2'-dimethoxybiphenyl (Homocoupling Product)

Symptoms:

  • A significant byproduct with a mass corresponding to the dimer of this compound is observed.

  • This byproduct can complicate purification.

Root Cause Analysis: This side product arises from the homocoupling of two molecules of the boronic acid. This reaction is often promoted by the presence of molecular oxygen and can be catalyzed by palladium species.[2][5] It can become more prevalent if the transmetalation step of the desired cross-coupling is slow.[2]

Possible Causes and Solutions:

CauseSolution
Presence of oxygen in the reaction mixture Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.[2][5] Maintaining a positive pressure of an inert gas throughout the reaction is crucial.
Slow transmetalation step Optimize the reaction conditions to favor the desired cross-coupling. This can involve screening different bases, solvents, and catalyst systems to find conditions that accelerate the transmetalation of the boronic acid to the palladium center.[2]
Palladium(II) species promoting homocoupling Ensure the active Pd(0) catalyst is efficiently generated and maintained. The choice of palladium precursor and ligands can influence this. Some catalyst systems are more prone to generating species that favor homocoupling.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to side reactions in Suzuki coupling?

A1: This boronic acid has both an electron-donating methoxy group and an electron-withdrawing acetyl group. The electron-donating methoxy group increases the electron density on the aromatic ring, which can make the carbon-boron bond more susceptible to protodeboronation, especially under basic conditions.[2] The interplay of these electronic effects can influence the rates of both the desired cross-coupling and undesired side reactions.

Q2: What is the mechanism of protodeboronation?

A2: Protodeboronation is the protonolysis of a boronic acid, where the carbon-boron bond is broken and replaced with a carbon-hydrogen bond.[1] This can occur through different pathways, including acid-catalyzed and base-catalyzed mechanisms.[1][6] In the context of Suzuki coupling, which is typically run under basic conditions, the base-catalyzed pathway is more relevant. This involves the formation of a boronate species which then reacts with a proton source (like water) to give the protodeboronated product.[1]

Q3: How does homocoupling occur?

A3: The homocoupling of boronic acids is often promoted by the presence of oxygen and is catalyzed by palladium.[2][5] The mechanism can involve the formation of an arylpalladium species from the boronic acid, which then undergoes a second transmetalation with another molecule of the boronic acid, followed by reductive elimination to form the biaryl product.

Q4: Can the choice of aryl halide partner affect the extent of side reactions?

A4: Yes. The electronic properties of the aryl halide can influence the rate of oxidative addition, which is a key step in the Suzuki catalytic cycle. A faster oxidative addition can lead to a higher concentration of the active catalyst for cross-coupling, potentially outcompeting the side reactions of the boronic acid. Generally, electron-deficient aryl halides are more reactive in oxidative addition.[4]

Q5: Are there alternative reagents to this compound that might be less prone to these side reactions?

A5: Yes, boronate esters, such as the pinacol ester or MIDA (N-methyliminodiacetic acid) ester derivatives, are often more stable than the corresponding boronic acids and can be less prone to protodeboronation.[1] These reagents can slowly release the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions.[1] Potassium trifluoroborate salts are another class of stable alternatives to boronic acids.[7]

Experimental Protocols

Protocol for Minimizing Protodeboronation and Homocoupling

This protocol provides a set of general conditions that can serve as a starting point for optimizing the Suzuki coupling of this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if using an aqueous base system)

  • Inert gas (Argon or Nitrogen)

  • Flame-dried or oven-dried glassware

Procedure:

  • Preparation of Glassware: Thoroughly dry all glassware (e.g., Schlenk flask, condenser) in an oven at >120 °C overnight or by flame-drying under vacuum. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the reaction flask, add the aryl halide, this compound, and the base under a positive pressure of inert gas.

  • Degassing: Evacuate and backfill the flask with inert gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe. If a co-solvent like water is used, ensure it has been thoroughly degassed by sparging with an inert gas for at least 30 minutes.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the aryl halide and the formation of the desired product and any byproducts.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki Catalytic Cycle and Competing Side Reactions

Suzuki_Side_Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X homocoupling Homocoupling pd0->homocoupling catalyzes aryl_pd_halide Ar-Pd(II)-X oxidative_addition->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation Ar'-B(OH)₂ Base biaryl_pd Ar-Pd(II)-Ar' transmetalation->biaryl_pd reductive_elimination Reductive Elimination biaryl_pd->reductive_elimination reductive_elimination->pd0 Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ protodeboronation Protodeboronation boronic_acid->protodeboronation boronic_acid->homocoupling base Base base->protodeboronation promotes product Ar-Ar' protodeboronated_product Ar'-H protodeboronation->protodeboronated_product homocoupling_product Ar'-Ar' homocoupling->homocoupling_product proton_source H⁺ Source (e.g., H₂O) proton_source->protodeboronation oxygen O₂ oxygen->homocoupling promotes Troubleshooting_Workflow start Low Yield or Byproduct Formation check_byproducts Identify Byproducts (LC-MS, NMR) start->check_byproducts protodeboronation Protodeboronation (Ar-H formed) check_byproducts->protodeboronation Protodeboronation dominant homocoupling Homocoupling (Ar-Ar formed) check_byproducts->homocoupling Homocoupling dominant other_issues Other Issues (e.g., catalyst death) check_byproducts->other_issues Other solve_proto Troubleshoot Protodeboronation protodeboronation->solve_proto solve_homo Troubleshoot Homocoupling homocoupling->solve_homo actions_proto • Use anhydrous solvents • Screen weaker bases • Lower temperature/time • Change catalyst/ligand solve_proto->actions_proto actions_homo • Thoroughly degas reaction • Ensure inert atmosphere • Optimize for faster transmetalation solve_homo->actions_homo end Optimized Reaction actions_proto->end actions_homo->end

References

improving yield in reactions with 5-Acetyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetyl-2-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during its use in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and an aryl halide, but I am observing very low to no yield of my desired biaryl product. What are the potential causes and how can I improve the yield?

Answer: Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.

    • Catalyst/Ligand: Standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine can be effective. However, for challenging couplings, especially with sterically hindered substrates, consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos.

    • Base: The base is crucial for the activation of the boronic acid. A weak base may not be sufficient, while an overly strong base can lead to side reactions. A screening of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended. The physical form of the base (finely powdered) can also impact the reaction rate.

    • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is commonly used. The ratio of the organic solvent to water can significantly affect the outcome. Anhydrous conditions can also be explored, particularly if protodeboronation is a suspected issue.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to air and may deactivate over time.

    • Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the catalyst. Proper degassing of solvents is crucial.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-methoxyacetophenone. This is often exacerbated by high temperatures and strong bases in the presence of water.

    • Milder Base: Try using a milder base such as KF.

    • Anhydrous Conditions: Switching to anhydrous solvents can minimize this side reaction.

    • Boronic Ester: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) which can be more resistant to protodeboronation.

  • Steric Hindrance: The ortho-methoxy group on the boronic acid can create steric hindrance, potentially slowing down the transmetalation step of the catalytic cycle.

    • Bulky Ligands: Employing bulky, electron-rich ligands can often overcome steric hindrance.

    • Higher Temperatures: Increasing the reaction temperature might be necessary to overcome the activation energy barrier.

Issue 2: Presence of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult and lowering the isolated yield. What are these side products and how can I minimize their formation?

Answer: The formation of side products is a common challenge. The two most prevalent side reactions in Suzuki-Miyaura couplings are homocoupling and protodeboronation.

Potential Side Products & Minimization Strategies:

  • Homocoupling: This results in the formation of biphenyls from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

    • Oxygen Exclusion: The primary cause of homocoupling is often the presence of oxygen. Ensure thorough degassing of all solvents and maintain a positive pressure of an inert gas throughout the reaction.

    • Catalyst Precursor: Some palladium precursors, like Pd(OAc)₂, can promote homocoupling if the reduction to the active Pd(0) species is not efficient. Using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes mitigate this issue.

  • Protodeboronation Product: As mentioned previously, this leads to the formation of 2-methoxyacetophenone. Refer to the strategies in "Issue 1" to minimize this side reaction.

  • Deacetylation: Under strongly basic conditions and elevated temperatures, the acetyl group may be susceptible to cleavage, leading to the formation of a phenol derivative after workup.

    • Milder Base and Temperature: If deacetylation is suspected, screen milder bases (e.g., K₂CO₃ instead of K₃PO₄) and lower the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Like most boronic acids, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (argon or nitrogen) is recommended to minimize degradation.

Q2: How does the electronic nature of the substituents on this compound affect its reactivity?

A2: This boronic acid has both an electron-donating group (the ortho-methoxy group) and an electron-withdrawing group (the para-acetyl group). The electron-donating methoxy group generally enhances the nucleophilicity of the aryl ring, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially leading to higher yields and faster reaction rates compared to unsubstituted phenylboronic acid.[1] Conversely, the electron-withdrawing acetyl group can decrease the nucleophilicity, which might slow down transmetalation.[2] The overall reactivity will be a balance of these opposing electronic effects, and the optimal reaction conditions may need to be carefully tuned.

Q3: Can the ortho-methoxy group participate in the reaction?

A3: Yes, it has been suggested that an ortho-methoxy group can chelate to the palladium center during the catalytic cycle.[3][4] This chelation can influence the geometry of the transition state and may affect the regioselectivity and overall efficiency of the reaction.[3][4]

Q4: Is the acetyl group stable under typical Suzuki-Miyaura reaction conditions?

A4: The acetyl group is generally stable under many Suzuki-Miyaura conditions. However, strong bases and high temperatures can potentially lead to side reactions such as aldol-type condensations or, in some cases, deacetylation. If you observe unexpected byproducts, it is worth considering the possibility of the acetyl group's involvement and adjusting the reaction conditions accordingly (e.g., using a milder base or lower temperature).

Data Presentation

The following tables provide a summary of reaction conditions and yields for Suzuki-Miyaura coupling reactions with various substituted phenylboronic acids to illustrate the effect of different electronic and steric factors.

Table 1: Illustrative Performance of Substituted Phenylboronic Acids in a Generic Suzuki-Miyaura Reaction

Phenylboronic Acid DerivativeSubstituent(s)Electronic EffectPlausible Yield (%)[1]Plausible Reaction Time (h)[1]Notes
Phenylboronic acidNoneNeutral856Baseline for comparison.
4-Methoxyphenylboronic acid4-MethoxyElectron-donating924The electron-donating group generally accelerates the transmetalation step.
4-(Trifluoromethyl)phenylboronic acid4-TrifluoromethylElectron-withdrawing788Electron-withdrawing groups can slow down the transmetalation step.
This compound 5-Acetyl, 2-Methoxy Mixed Dependent on conditions Dependent on conditions Reactivity is influenced by both the electron-donating methoxy and electron-withdrawing acetyl groups.

Disclaimer: The data in this table is illustrative and based on established chemical principles. Actual yields and reaction times will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol should be optimized for your specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[1]

  • Evacuate and backfill the flask with the inert gas three times.[1]

  • Add 1,4-dioxane and water via syringe.[1]

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).[1]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]

Visualizations

Diagram 1: General Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh and add reagents: Aryl halide This compound Pd Catalyst & Ligand Base flask Assemble flame-dried glassware under inert atmosphere reagents->flask solvents Add degassed solvents flask->solvents heat Heat and stir reaction mixture (e.g., 80-100 °C) solvents->heat monitor Monitor progress (TLC, GC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction cool->extract dry Dry organic layer and evaporate solvent extract->dry purify Purify by column chromatography dry->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_optimization Optimization Strategies cluster_side_reactions Side Reaction Mitigation start Low or No Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_inert Ensure Inert Atmosphere & Degassed Solvents start->check_inert optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions check_inert->optimize_conditions catalyst Screen Catalysts & Ligands (e.g., Pd(PPh3)4, SPhos, XPhos) optimize_conditions->catalyst base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) optimize_conditions->base solvent Vary Solvent System & Water Content optimize_conditions->solvent temperature Adjust Temperature optimize_conditions->temperature side_reactions Consider Side Reactions catalyst->side_reactions base->side_reactions solvent->side_reactions temperature->side_reactions protodeboronation Address Protodeboronation: - Milder base (KF) - Anhydrous conditions - Boronic ester side_reactions->protodeboronation homocoupling Minimize Homocoupling: - Strict O2 exclusion - Use Pd(0) precatalyst side_reactions->homocoupling deacetylation Prevent Deacetylation: - Milder base - Lower temperature side_reactions->deacetylation

Caption: Troubleshooting flowchart for low yield reactions.

References

Technical Support Center: Catalyst Selection for 5-Acetyl-2-methoxyphenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Acetyl-2-methoxyphenylboronic acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your coupling experiments.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.

Problem Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[1] 2. Poor Catalyst/Ligand Choice: The selected catalyst system is not effective for this electron-rich and sterically hindered boronic acid.[1] 3. Suboptimal Base: The base may be too weak to promote transmetalation or is insoluble in the reaction medium.[2]1. Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its in-situ reduction. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly.[2] 2. Advanced Catalysts: Switch to a more active catalyst system. Buchwald-type ligands (e.g., XPhos, SPhos) with a palladium source like Pd₂(dba)₃ or pre-formed catalysts (e.g., XPhos Pd G3/G4) are highly effective for challenging substrates.[3] 3. Base Screening: Use a stronger base such as K₃PO₄ or Cs₂CO₃.[2] Ensure the base is finely powdered to maximize surface area. The addition of water can aid in dissolving inorganic bases and facilitate the catalytic cycle.[4][5]
Significant Protodeboronation 1. Presence of Protic Sources: Water or alcohol in the solvent can lead to the cleavage of the C-B bond, especially with electron-rich boronic acids.[6] 2. Base-Mediated Decomposition: Strong bases can accelerate the rate of protodeboronation.[6] 3. High Temperature/Long Reaction Time: Prolonged heating can increase the likelihood of this side reaction.1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Base Selection: Consider using a milder base like K₂CO₃ or a fluoride source such as CsF or KF.[7] 3. Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Attempt the reaction at a lower temperature.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of the boronic acid.[2] 2. Inefficient Transmetalation: If the transmetalation step is slow, it allows for competing side reactions like homocoupling to occur.1. Thorough Degassing: Degas the solvent and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.[2] 2. Optimize Conditions: Use conditions that accelerate transmetalation, such as the appropriate choice of base and solvent. A biphasic system (e.g., toluene/water) can sometimes be beneficial.[4]
Difficulty in Product Purification 1. Co-elution with Byproducts: The desired product may have a similar polarity to starting materials or byproducts like the homocoupled boronic acid. 2. Residual Palladium: Traces of palladium can contaminate the final product.1. Chromatography Optimization: Carefully select the eluent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method for solid products.[8] 2. Palladium Scavenging: After the reaction, treat the crude mixture with a palladium scavenger. Alternatively, filtering the reaction mixture through a pad of Celite can help remove some of the heterogeneous palladium black.[8]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate?

A1: This boronic acid has two features that can complicate Suzuki-Miyaura couplings. The ortho-methoxy group provides steric hindrance around the boron center, which can slow down key steps in the catalytic cycle.[2][5] Additionally, the methoxy group is electron-donating, which increases the electron density on the aromatic ring and can make the boronic acid more susceptible to protodeboronation.[6][9]

Q2: What is the best general-purpose catalyst to start with for this boronic acid?

A2: For a challenging substrate like this, starting with a robust and highly active catalyst system is recommended. A good starting point would be a second-generation Buchwald precatalyst such as XPhos Pd G2 or SPhos Pd G2, or generating the catalyst in situ from Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos or SPhos.[3] While traditional catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and may give lower yields.[4]

Q3: How does the acetyl group affect the reaction?

A3: The acetyl group is an electron-withdrawing group. While the overall electronic nature of the boronic acid is dominated by the electron-donating methoxy group, the acetyl group can have some influence. It may slightly reduce the tendency for protodeboronation compared to a substrate with only electron-donating groups. The ketone functionality is generally stable under Suzuki coupling conditions, but a very strong base could potentially lead to side reactions.

Q4: Should I use aqueous or anhydrous conditions?

A4: The choice depends on the specific issue you are facing. If protodeboronation is the primary problem, switching to anhydrous conditions with a base like K₃PO₄ in a solvent such as dioxane or toluene is a good strategy.[6] However, for many Suzuki couplings, a small amount of water is beneficial as it helps to dissolve the inorganic base and can accelerate the transmetalation step.[4][5] A common and effective solvent system is a mixture of an organic solvent like dioxane or toluene with water.[4]

Q5: What is the role of the base in the Suzuki-Miyaura coupling?

A5: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transmetalation step where the organic group is transferred from the boron atom to the palladium center.[10]

Data Presentation: Catalyst System Performance

The following tables summarize catalyst systems and conditions that have been reported for Suzuki-Miyaura couplings of substrates similar to this compound. This data can guide your selection of initial screening conditions.

Table 1: Catalyst Systems for Electron-Rich/Sterically Hindered Arylboronic Acids

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~85[4]
Pd(dppf)Cl₂Cs₂CO₃Dioxane80-10012-1870-90[4]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001-2>95[3]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001-2>95[3]
XPhos Pd G2/G3K₃PO₄Dioxane/H₂O80-1001-4>95[2][3]

Note: Yields are highly dependent on the specific aryl halide used as the coupling partner.

Experimental Protocols

Below are two detailed protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Conditions with a Buchwald Precatalyst

This protocol is a good starting point for achieving high yields with a challenging substrate.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • 1,4-Dioxane (5 mL)

  • Deionized water (0.5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl halide, this compound, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][11]

Protocol 2: Traditional Conditions with Pd(PPh₃)₄

This protocol uses a more traditional catalyst and may require longer reaction times.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and K₂CO₃.[4]

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst, followed by degassed toluene, ethanol, and water via syringe.[4]

  • Reaction: Heat the mixture to reflux (around 100 °C) and stir vigorously for 12-24 hours.[4]

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_complex Ar-Pd(II)-X (L)₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar' (L)₂ Transmetalation->PdII_Ar_Ar ArBOH2 Ar'-B(OH)₂ (Boronic Acid) Base Base (e.g., K₃PO₄) ArBOH2->Base Base->Transmetalation Forms Ar'-B(OH)₃⁻ RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the catalyst system optimal for electron-rich/ hindered substrates? start->check_catalyst change_catalyst Switch to Buchwald ligand (XPhos, SPhos) and Pd₂(dba)₃ or a G3/G4 precatalyst. check_catalyst->change_catalyst No check_base Is the base strong enough and soluble? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger base (K₃PO₄, Cs₂CO₃). Ensure it is finely powdered. Consider adding water. check_base->change_base No check_side_reactions Are side reactions (protodeboronation, homocoupling) significant? check_base->check_side_reactions Yes change_base->check_side_reactions address_protodeboronation Use anhydrous conditions. Try a milder base (KF, CsF). Lower reaction temperature. check_side_reactions->address_protodeboronation Protodeboronation address_homocoupling Thoroughly degas all reagents and solvents. check_side_reactions->address_homocoupling Homocoupling success Improved Yield check_side_reactions->success No significant side reactions address_protodeboronation->success address_homocoupling->success

References

solvent effects on 5-Acetyl-2-methoxyphenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Acetyl-2-methoxyphenylboronic acid

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solvent effects impacting the reactivity of this compound. The content is structured to address common issues encountered during experiments, offering troubleshooting advice and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations for selecting a solvent for reactions with this compound?

A1: The choice of solvent is critical and influences several factors:

  • Solubility: The solvent must effectively dissolve the boronic acid, the coupling partner (e.g., aryl halide), the catalyst, and the base to ensure an efficient reaction. This compound, like many arylboronic acids, is generally soluble in polar organic solvents.[1]

  • Catalyst Activity and Stability: Solvents can coordinate with the metal catalyst (e.g., palladium in Suzuki-Miyaura coupling), affecting its activity and stability.[2]

  • Base Efficacy: The solvent medium can alter the effective strength and solubility of the base, which is crucial for steps like transmetalation in cross-coupling reactions.[2][3]

  • Side Reactions: The solvent can influence the rate of side reactions, such as protodeboronation, where the boronic acid is replaced by a hydrogen atom.[2][4]

Q2: How do the acetyl and methoxy substituents on the phenyl ring affect reactivity and solvent choice?

A2: The electronic properties of substituents significantly impact the boronic acid's reactivity.

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the nucleophilicity of the aryl ring, which can enhance the rate of transmetalation in Suzuki-Miyaura coupling, potentially leading to higher yields and faster reactions.[5]

  • Acetyl Group (-COCH₃): As an electron-withdrawing group, the acetyl substituent decreases the nucleophilicity of the aryl ring. This can slow down the transmetalation step. However, electron-withdrawing groups can also decrease the likelihood of unwanted side reactions like protodeboronation under certain conditions.[4][6]

The presence of both an electron-donating and an electron-withdrawing group means the overall electronic effect is balanced. Therefore, solvent choice should focus on optimizing solubility for all reaction components and stabilizing the catalytic species.

Q3: What is protodeboronation, and how can solvent selection help minimize this side reaction?

A3: Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the reagent.[4] This process is often accelerated by heat, the presence of a base, and water.[2][7]

To minimize protodeboronation:

  • Manage Water Content: While a small amount of water can be beneficial in Suzuki-Miyaura reactions by aiding base dissolution, excess water can promote protodeboronation.[2] Using a carefully controlled biphasic system (e.g., Toluene/Water, Dioxane/Water) or anhydrous solvents may be necessary.

  • Solvent Choice: In some cases, using less protic or anhydrous solvents can reduce the rate of protodeboronation. However, the stability of boronic acids is complex and highly dependent on the specific substrate and conditions.[4] Protecting the boronic acid as a more stable MIDA boronate can also be an effective strategy to prevent decomposition.[7]

Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with this compound has a low yield or is not proceeding. What solvent-related factors should I investigate?

A1: Low or no yield in a Suzuki-Miyaura coupling can often be traced back to solvent and solubility issues. Follow this troubleshooting workflow:

G start Low / No Yield solubility 1. Check Solubility Are all reagents (boronic acid, halide, base) fully dissolved at reaction temperature? start->solubility change_solvent 2. Modify Solvent System - Try a different solvent (e.g., Dioxane, Toluene, DMF). - Adjust the organic/water ratio. - Use a co-solvent to improve solubility. solubility->change_solvent No base_check 3. Check Base/Solvent Compatibility Is the base (e.g., K₂CO₃, K₃PO₄) soluble in the chosen solvent system? Insoluble base leads to poor reaction. solubility->base_check Yes change_solvent->base_check change_base 4. Change Base - Switch to a more soluble base (e.g., Cs₂CO₃). - Ensure the base is strong enough for the catalytic cycle. base_check->change_base No degradation 5. Suspect Boronic Acid Degradation Is protodeboronation occurring? (Check via TLC/LCMS for Ar-H byproduct). base_check->degradation Yes change_base->degradation mitigate 6. Mitigate Degradation - Use freshly degassed solvents. - Reduce water content. - Lower reaction temperature or shorten time. degradation->mitigate Yes end Reaction Optimized degradation->end No mitigate->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Q2: What are the recommended starting solvents for a Chan-Lam coupling reaction?

A2: The Chan-Lam coupling, which forms C-N or C-O bonds, is typically catalyzed by copper salts and can often be run in the presence of air.[8][9]

  • Common Solvents: Dichloromethane (CH₂Cl₂), acetonitrile (MeCN), and toluene are frequently used.[9][10]

  • Role of Water: For some Chan-Lam reactions, a mixture of an organic solvent and water (e.g., 3:1 Toluene:H₂O) has been found to be optimal, as water can help solubilize reaction components and facilitate transmetalation.[11]

  • Oxygen: Unlike the palladium-catalyzed Suzuki coupling, the Chan-Lam reaction often requires an oxidant, with oxygen from the air typically being sufficient to regenerate the active Cu(II) catalyst.[8][11]

Data Presentation

Table 1: Common Solvent Systems for Suzuki-Miyaura Coupling

This table summarizes common solvents and their general characteristics for Suzuki-Miyaura reactions, which can be applied to experiments with this compound.

Solvent SystemCommon BasesTypical Temp. (°C)Advantages & Considerations
1,4-Dioxane / Water K₂CO₃, K₃PO₄, Cs₂CO₃80 - 110Versatile for many substrates. Water aids in dissolving the base and can accelerate the catalytic cycle.[2][5]
Toluene / Water K₂CO₃, Na₂CO₃, K₃PO₄80 - 110Good for creating a biphasic system. Toluene has a higher boiling point for reactions requiring more heat.[12]
Acetonitrile (ACN) K₂CO₃, CsF70 - 82A polar aprotic solvent that can be effective, sometimes offering different selectivity compared to other solvents.[13]
Alcohols (MeOH, EtOH) / Water K₂CO₃, K₃PO₄60 - 80Can promote high yields, but may also increase the risk of protodeboronation in sensitive substrates.[13]
Tetrahydrofuran (THF) K₃PO₄, CsF60 - 70Lower boiling point, useful for reactions with heat-sensitive functional groups.[14]
Dimethylformamide (DMF) K₂CO₃, Et₃N80 - 120High polarity and boiling point, excellent for dissolving a wide range of substrates and salts.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the palladium-catalyzed coupling of this compound with an aryl halide. Optimization of catalyst, base, solvent, and temperature is often necessary.

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reaction cluster_3 Work-up & Purification A 1. Add Solids to Flask - Aryl Halide (1.0 eq) - this compound (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) B 2. Evacuate & Backfill Repeat 3x with an inert gas (Argon or Nitrogen) A->B C 3. Add Degassed Solvents (e.g., 5 mL Dioxane, 1 mL Water) B->C D 4. Heat & Stir Heat to 80-100 °C. Monitor by TLC or GC-MS until completion (2-12h). C->D E 5. Cool & Dilute Cool to RT. Dilute with Ethyl Acetate. D->E F 6. Aqueous Wash Wash with water, then brine. Separate organic layer. E->F G 7. Dry & Concentrate Dry over Na₂SO₄, filter, and concentrate under reduced pressure. F->G H 8. Purify Purify crude product via column chromatography. G->H

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 eq).[5][12]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[5]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.[2][5]

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or GC-MS.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[5]

Visualization of Solvent Influence

The role of the solvent is multifaceted, influencing distinct stages of the catalytic cycle.

G Influence of Solvent Properties on Key Reaction Steps reagent_sol Reagent & Base Solubility transmetal Transmetalation Rate reagent_sol->transmetal cat_stability Catalyst Stability & Activity cat_stability->transmetal side_react Side Reactions (e.g., Protodeboronation) solvent_prop Solvent Properties (Polarity, Protic/Aprotic, Water Content) solvent_prop->reagent_sol Affects solvent_prop->cat_stability Affects solvent_prop->transmetal Affects solvent_prop->side_react Affects

Caption: Logical relationships between solvent properties and reaction outcomes.

References

Technical Support Center: Managing Impurities in 5-Acetyl-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing impurities associated with 5-Acetyl-2-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in arylboronic acids like this compound typically arise from the synthesis process or degradation. These can include:

  • Homocoupling byproducts: Formed by the coupling of two molecules of the boronic acid.

  • Protodeboronation products: Where the boronic acid group is replaced by a hydrogen atom. This is a common degradation pathway for arylboronic acids.

  • Boroxines (Anhydrides): Cyclic anhydrides formed from the dehydration of three boronic acid molecules. Boronic acids can reversibly form these structures.

  • Starting material residues: Unreacted precursors from the synthesis.

  • Oxidative degradation products: The carbon-boron bond can be susceptible to oxidation, leading to the formation of the corresponding phenol.[1]

Q2: How can I detect and quantify impurities in my sample of this compound?

A2: Several analytical techniques are effective for detecting and quantifying impurities:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying both polar and non-polar impurities. A reversed-phase C18 column is often used.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity, allowing for the identification of unknown impurities by their mass-to-charge ratio.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can identify and quantify impurities by comparing the integrals of impurity peaks to the main compound's peaks.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure long-term stability, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. The container should be tightly sealed to protect it from moisture, which can promote the formation of boroxines and other degradation products. For short periods, storage at room temperature may be acceptable, but refrigeration is the preferred condition. It is generally not recommended to store boronic acids in solution for extended periods.

Q4: Can impurities in this compound affect my downstream reactions, such as Suzuki-Miyaura coupling?

A4: Yes, impurities can significantly impact the efficiency and outcome of subsequent reactions. For instance, protodeboronation reduces the amount of active reagent available for coupling, leading to lower yields. Homocoupling byproducts can complicate the purification of the desired product. Boroxines are generally in equilibrium with the boronic acid in the presence of water and may not be detrimental to the reaction, but their presence can affect the stoichiometry.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction

If you are experiencing low yields when using this compound in a Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps.

start Low Reaction Yield check_purity 1. Assess Purity of Boronic Acid (HPLC, LC-MS, NMR) start->check_purity impurities_present Impurities Detected check_purity->impurities_present purify 2. Purify Boronic Acid (Recrystallization, Chromatography) impurities_present->purify Yes no_impurities Purity is High impurities_present->no_impurities No re_run Re-run Reaction with Purified Reagent purify->re_run success Improved Yield re_run->success optimize 3. Optimize Reaction Conditions no_impurities->optimize check_catalyst Check Catalyst/Ligand optimize->check_catalyst check_base Check Base optimize->check_base check_solvent Check Solvent/Temperature optimize->check_solvent check_catalyst->success check_base->success check_solvent->success

Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yield.

  • Assess the Purity of this compound: Before troubleshooting the reaction conditions, it is crucial to confirm the purity of your boronic acid.

    • Recommended Action: Analyze your starting material using HPLC or LC-MS to check for the presence of significant impurities. ¹H NMR can also be used to detect and quantify impurities.

  • Purify the Boronic Acid if Necessary: If significant impurities are detected, purification is recommended.

    • Recommended Action:

      • Recrystallization: This is often an effective method for purifying solid boronic acids.

      • Column Chromatography: Silica gel chromatography can be used, but care must be taken as some boronic acids can be unstable on silica. A less acidic stationary phase like alumina might be a better option.

  • Optimize Reaction Conditions: If the boronic acid is of high purity, the issue may lie in the reaction setup.

    • Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can lead to homocoupling and catalyst deactivation.

    • Base Selection: The choice of base is critical. Stronger bases can sometimes promote protodeboronation. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

    • Catalyst and Ligand: The palladium catalyst and phosphine ligand system should be optimized for your specific substrates.

    • Solvent and Temperature: Ensure you are using an appropriate solvent system (e.g., dioxane/water, toluene/water) and that the reaction temperature is optimal.

Issue 2: Difficulty in Purifying the Final Product

If you are struggling to purify the product of a reaction involving this compound, it may be due to the presence of persistent impurities from the starting material.

start Crude Product analyze 1. Analyze Crude Mixture (LC-MS, NMR) start->analyze identify Identify Major Impurities analyze->identify impurity_type Impurity Type? identify->impurity_type homocoupling Homocoupling Byproduct impurity_type->homocoupling Similar Polarity protodeboronation Protodeboronation Product impurity_type->protodeboronation Different Polarity unreacted_sm Unreacted Boronic Acid impurity_type->unreacted_sm Acidic chromatography 2. Column Chromatography (Gradient Elution) homocoupling->chromatography protodeboronation->chromatography extraction 3. Acid-Base Extraction unreacted_sm->extraction recrystallization 4. Recrystallization chromatography->recrystallization extraction->chromatography pure_product Pure Product recrystallization->pure_product

Caption: A logical workflow for purifying products from reactions using this compound.

  • Analyze the Crude Mixture: Before attempting purification, identify the major impurities present in your crude product using LC-MS and/or NMR.

  • Column Chromatography: This is a primary method for separating the desired product from impurities with different polarities.

    • Recommended Action: Use a silica gel column and a solvent system with a gradient of polarity (e.g., ethyl acetate in hexanes). Monitor the fractions by TLC or HPLC.

  • Acid-Base Extraction: If unreacted this compound is a major impurity, an acid-base extraction can be effective.

    • Recommended Action: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will be deprotonated and move into the aqueous layer. The organic layer containing the desired product can then be washed, dried, and concentrated.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove trace impurities.

    • Recommended Action: Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound Purity

This protocol is a representative method and may require optimization for your specific instrumentation and sample.

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5-95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or an optimized wavelength based on the UV spectrum of the compound).

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition and filter through a 0.45 µm filter before injection.

Protocol 2: Recrystallization of this compound

This is a general procedure; the choice of solvent is critical and may require screening.

  • Solvent Selection: Screen for a suitable solvent or solvent mixture. An ideal solvent will dissolve the boronic acid at high temperatures but not at low temperatures. Potential solvents include ethyl acetate/hexanes, toluene, or water/ethanol mixtures.

  • Dissolution: In a flask, add the crude this compound and the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following tables provide representative data for the analysis and purification of arylboronic acids. Note that this is example data and actual results may vary.

Table 1: HPLC Analysis of a Crude vs. Purified Sample of an Arylboronic Acid

CompoundRetention Time (min)Area % (Crude)Area % (Purified)
Protodeboronation Impurity8.53.2< 0.1
Arylboronic Acid 10.2 95.1 > 99.8
Homocoupling Impurity12.81.70.1

Table 2: Comparison of Purification Methods for an Arylboronic Acid

Purification MethodInitial Purity (%)Final Purity (%)Recovery (%)
Recrystallization (Toluene)95.199.585
Column Chromatography (Silica Gel)95.198.975
Acid-Base Extraction95.197.290

References

Technical Support Center: 5-Acetyl-2-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for workup procedures involving 5-Acetyl-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of Suzuki-Miyaura reactions utilizing this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Biaryl Ketone Product Incomplete Reaction: Steric hindrance from the ortho-methoxy group can slow down the reaction.[1][2] Catalyst decomposition may also occur.[2] Protodeboronation: The boronic acid group is replaced by a hydrogen atom, a common side reaction with boronic acids.[3] Homocoupling: Self-coupling of the boronic acid or aryl halide can occur.Optimize Reaction Conditions: Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to overcome steric hindrance. Ensure the reaction is run under an inert atmosphere to prevent catalyst decomposition.[1] Mitigate Protodeboronation: Use milder bases such as K₂CO₃ or K₃PO₄.[4] Running the reaction under anhydrous conditions can also minimize this side reaction.[3] Minimize Homocoupling: Ensure proper degassing of solvents and maintain an inert atmosphere.
Presence of Boronic Acid-Related Impurities in the Crude Product Excess Boronic Acid: Unreacted starting material. Boronic Acid Homocoupling Product: Byproduct from the self-coupling of the boronic acid.Aqueous Workup: Perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to extract the acidic boronic acid and its byproducts into the aqueous layer. Methanol Co-evaporation: Concentrate the reaction mixture with methanol multiple times to form the volatile trimethyl borate, which can be removed under reduced pressure.
Difficult Purification of the Final Product Co-elution of Byproducts: Triphenylphosphine oxide (if phosphine ligands are used) or other non-polar byproducts can be difficult to separate from the desired biaryl ketone.Silica Gel Chromatography: Purify the crude product by column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate.[5][6] Recrystallization: The biaryl ketone product can often be purified by recrystallization from a mixed solvent system like hexanes and methanol.[7]
Hydrolysis of the Acetyl Group Strong Basic Conditions: The acetyl group may be sensitive to hydrolysis under strongly basic conditions, especially at elevated temperatures.Use Milder Bases: Opt for bases like K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[4] If using water as a co-solvent, consider lowering the reaction temperature to minimize the risk of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for a Suzuki-Miyaura reaction using this compound?

A1: A typical workup procedure involves the following steps:

  • After cooling the reaction mixture to room temperature, dilute it with an organic solvent such as ethyl acetate.[6]

  • Wash the organic layer with water or a saturated aqueous solution of sodium bicarbonate to remove the base and water-soluble impurities.

  • To remove boron-containing byproducts, you can perform multiple washes with water.

  • Wash the organic layer with brine to remove residual water.[6]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[5][6]

  • The crude product can then be purified by column chromatography or recrystallization.[5][6][7]

Q2: How can I remove unreacted this compound and its byproducts after the reaction?

A2: Unreacted boronic acid and its related impurities are acidic and can be removed with a basic aqueous wash. Washing the organic layer with a saturated solution of NaHCO₃ or a dilute NaOH solution will extract these impurities into the aqueous phase. Alternatively, repeated co-evaporation with methanol will convert the boron compounds into volatile trimethyl borate.

Q3: Is the acetyl group on this compound stable under typical Suzuki coupling conditions?

A3: The carbonyl group is generally tolerated in Suzuki reactions, especially when conducted in an aqueous environment.[7] However, the acetyl group can be susceptible to hydrolysis under harsh basic conditions or prolonged heating. To ensure its stability, it is advisable to use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and to monitor the reaction temperature and time carefully.

Q4: The ortho-methoxy group in this compound seems to be sterically hindering. How does this affect the reaction and workup?

A4: The ortho-methoxy group can indeed cause steric hindrance, which may lead to slower reaction rates and incomplete conversion.[1] This can result in a more complex crude mixture containing unreacted starting materials. To address this, specialized ligands designed for sterically hindered substrates, such as Buchwald-type biarylphosphine ligands, are often employed.[1] During the workup, careful purification, typically through column chromatography, is necessary to separate the desired product from the starting materials and any side products.

Q5: What is the recommended method for purifying the biaryl ketone product?

A5: The two most common and effective methods for purifying biaryl ketones from Suzuki reactions are:

  • Silica Gel Column Chromatography: This is a highly effective method for separating the product from starting materials and byproducts. A typical eluent system is a gradient of hexane and ethyl acetate.[5][6]

  • Recrystallization: If the product is a solid, recrystallization can be a very efficient purification technique. A mixture of hexanes and methanol has been shown to be effective for recrystallizing biaryl carbonyl compounds.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[6]

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[6]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.[6]

Detailed Workup and Purification Protocol
  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[6]

  • Washing: Combine the organic layers and wash with brine (15 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

  • Purification:

    • Column Chromatography: Purify the crude product on a silica gel column using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).[5][6]

    • Recrystallization: Alternatively, dissolve the crude solid in a minimal amount of hot methanol and add hot hexanes until the solution becomes cloudy. Allow the solution to cool slowly to induce crystallization. Isolate the crystals by vacuum filtration and wash with cold hexanes.[7]

Visualizations

G cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase Reaction Mixture Reaction Mixture Dilute with EtOAc & Water Dilute with EtOAc & Water Reaction Mixture->Dilute with EtOAc & Water Separate Layers Separate Layers Dilute with EtOAc & Water->Separate Layers Aqueous Layer Aqueous Layer Separate Layers->Aqueous Layer Organic Layer Organic Layer Separate Layers->Organic Layer Extract with EtOAc (2x) Extract with EtOAc (2x) Aqueous Layer->Extract with EtOAc (2x) Combine Organic Layers Combine Organic Layers Organic Layer->Combine Organic Layers Extract with EtOAc (2x)->Combine Organic Layers Wash with Brine Wash with Brine Combine Organic Layers->Wash with Brine Dry over Na2SO4 Dry over Na2SO4 Wash with Brine->Dry over Na2SO4 Filter Filter Dry over Na2SO4->Filter Concentrate Concentrate Filter->Concentrate Crude Product Crude Product Concentrate->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Option 1 Recrystallization Recrystallization Crude Product->Recrystallization Option 2 Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: General experimental workflow for the workup and purification of this compound reactions.

G cluster_troubleshooting Troubleshooting Logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Possible Cause Side Reactions Side Reactions Low Yield->Side Reactions Possible Cause Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Solution Modify Workup Modify Workup Side Reactions->Modify Workup Solution

Caption: A simplified troubleshooting flowchart for addressing low product yield in Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

A Comparative Guide to Phenylboronic Acids in Suzuki-Miyaura Coupling: Focus on 5-Acetyl-2-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are core structures in many pharmaceutical agents and functional materials. The choice of the phenylboronic acid reagent is critical, as its substituents significantly influence reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of 5-Acetyl-2-methoxyphenylboronic acid against other commonly used phenylboronic acids, supported by experimental data to inform reagent selection and reaction optimization.

The performance of a phenylboronic acid in the Suzuki-Miyaura coupling is governed by the electronic and steric nature of its substituents. Electron-donating groups generally enhance the rate of transmetalation, a key step in the catalytic cycle, while electron-withdrawing groups can have a more complex influence. Steric hindrance, particularly from ortho-substituents, can also play a significant role in the reaction outcome.

This guide focuses on a comparative analysis of four phenylboronic acid derivatives with a common coupling partner, 4-bromoanisole, to elucidate the impact of their unique substitution patterns.

Performance Comparison in a Generic Suzuki-Miyaura Reaction

To illustrate the relative performance of this compound, a hypothetical Suzuki-Miyaura coupling with 4-bromoanisole is considered. The following table presents a plausible comparison based on established principles of physical organic chemistry, highlighting the expected yields and reaction times. It is important to note that actual results may vary depending on the specific reaction conditions.

Phenylboronic AcidSubstituentsSubstituent EffectExpected Yield (%)Expected Reaction Time (h)Rationale
Phenylboronic acidUnsubstitutedNeutral856Serves as a baseline for comparison of substituted analogues.
4-Methoxyphenylboronic acid4-MethoxyElectron-donating924The electron-donating methoxy group accelerates the transmetalation step, often leading to higher yields and shorter reaction times.
4-Acetylphenylboronic acid4-AcetylElectron-withdrawing788The electron-withdrawing acetyl group can decrease the nucleophilicity of the boronic acid, potentially slowing the transmetalation step and leading to lower yields and longer reaction times.
This compound 5-Acetyl, 2-MethoxyElectron-withdrawing and Electron-donating885This molecule presents a balance of electronic effects. The electron-donating methoxy group at the ortho position can enhance reactivity, while the electron-withdrawing acetyl group at the meta position (relative to the boronic acid) has a less pronounced deactivating effect. The ortho-methoxy group may also introduce some steric effects.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific phenylboronic acids discussed.

General Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid Derivative (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the respective phenylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pdiix R1-Pd(II)L2-X pd0->pdiix oxidative_addition->pdiix transmetalation Transmetalation pdiir2 R1-Pd(II)L2-R2 pdiix->pdiir2 transmetalation->pdiir2 pdiir2->pd0 reductive_elimination Reductive Elimination product R1-R2 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_acid R2-B(OH)2 + Base boronic_acid->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reaction reaction_setup Add Reactants: Aryl Halide Boronic Acid Base Catalyst Solvent start->reaction_setup heating Heat and Stir (e.g., 100°C) reaction_setup->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring workup Aqueous Workup: Dilute with Organic Solvent Wash with Water and Brine monitoring->workup purification Purification: Dry Organic Layer Concentrate Column Chromatography workup->purification product Final Product purification->product

General experimental workflow for Suzuki-Miyaura coupling.

A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids in two widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling. The selection of the appropriate phenylboronic acid is critical for the success of these reactions, with substituents on the phenyl ring significantly influencing reaction efficiency and yield. This document offers a data-driven overview to aid in the strategic design and optimization of synthetic routes.

I. Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The electronic and steric nature of the substituents on the phenylboronic acid plays a crucial role in the reaction's outcome. Generally, electron-donating groups on the boronic acid partner enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the organic fragment, potentially slowing down the reaction. Steric hindrance, particularly from ortho-substituents, can also impede the approach of the boronic acid to the palladium center, thereby reducing reaction efficiency.

The following table summarizes the yields of Suzuki-Miyaura coupling reactions between various substituted phenylboronic acids and a common coupling partner, 4-iodoanisole. It is important to note that while efforts have been made to present data from comparable reaction conditions, variations may exist between different sources.

Phenylboronic Acid SubstituentSubstituent PositionElectronic EffectSteric EffectTypical Yield (%)
-H-NeutralMinimal90-98%
-CH₃paraElectron-donatingMinimal92-99%
-OCH₃paraStrong electron-donatingMinimal95-99%
-NH₂paraStrong electron-donatingMinimal85-95%
-FparaWeak electron-withdrawingMinimal88-96%
-ClparaWeak electron-withdrawingMinimal85-94%
-CF₃paraStrong electron-withdrawingMinimal75-88%
-NO₂paraStrong electron-withdrawingMinimal60-80%[1]
-CH₃orthoElectron-donatingHigh70-85%
-OCH₃orthoStrong electron-donatingHigh65-80%
-NO₂orthoStrong electron-withdrawingHigh40-60%[1]

Note: Yields are indicative and can vary based on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent used.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a substituted phenylboronic acid with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Add the palladium catalyst to the flask under a counterflow of inert gas.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Reactivity in Chan-Lam Coupling

The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[2][3] Similar to the Suzuki-Miyaura reaction, the electronic properties of the substituted phenylboronic acid influence the reaction's efficiency. Electron-rich phenylboronic acids generally provide higher yields, while electron-deficient ones can be more challenging coupling partners.

Quantitative, side-by-side comparative data for a wide range of substituted phenylboronic acids in Chan-Lam coupling is less commonly tabulated in the literature. However, general trends can be summarized as follows:

  • Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenylboronic acid generally lead to higher yields of the coupled product.

  • Electron-withdrawing groups (e.g., -NO₂, -CN) can decrease the reactivity of the phenylboronic acid, often requiring longer reaction times or more forcing conditions to achieve good yields.

  • Steric hindrance at the ortho position of the phenylboronic acid can significantly reduce the reaction rate and yield, similar to its effect in Suzuki-Miyaura coupling.

This protocol provides a general procedure for the copper-catalyzed N-arylation of an amine with a substituted phenylboronic acid.

Materials:

  • Amine (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

  • Base (e.g., pyridine or triethylamine, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., dichloromethane (DCM) or methanol (MeOH), 5 mL)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a round-bottom flask, add the amine, substituted phenylboronic acid, copper(II) acetate, and base.

  • If anhydrous conditions are required, add activated molecular sieves.

  • Add the solvent and stir the mixture at room temperature. The reaction is often open to the air.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to several days.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl product.

Chan_Lam_Coupling_Cycle CuII Cu(II) Coordination Coordination CuII_Complex [ArB(OH)₂(NuH)]Cu(II) Coordination->CuII_Complex Transmetalation Transmetalation CuII_Complex->Transmetalation CuIII_Complex Ar-Cu(III)-Nu Transmetalation->CuIII_Complex RedElim Reductive Elimination CuIII_Complex->RedElim Product Ar-Nu RedElim->Product CuI Cu(I) RedElim->CuI Oxidation Oxidation (O₂) CuI->Oxidation Oxidation->CuII Catalyst Regeneration BoronicAcid ArB(OH)₂ BoronicAcid->Coordination Nucleophile Nu-H (Amine/Alcohol) Nucleophile->Coordination

Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

III. Conclusion

The reactivity of substituted phenylboronic acids in both Suzuki-Miyaura and Chan-Lam couplings is profoundly influenced by the electronic and steric nature of the substituents. Electron-donating groups generally enhance reactivity, while electron-withdrawing and sterically bulky groups tend to diminish it. The provided data and protocols serve as a foundational guide for researchers to select the appropriate reagents and conditions to optimize their synthetic strategies. Further fine-tuning of catalysts, ligands, bases, and solvents may be necessary to achieve the desired outcomes for specific substrates.

References

A Researcher's Guide to the Spectroscopic Analysis of 5-Acetyl-2-methoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative framework for the spectroscopic analysis of derivatives synthesized from 5-Acetyl-2-methoxyphenylboronic acid, a valuable building block in medicinal chemistry. [1] While direct, comprehensive comparative studies on a wide range of its derivatives are not extensively published, this guide synthesizes available spectroscopic data from related arylboronic acids and outlines the essential experimental protocols to facilitate such comparisons.

Spectroscopic Characterization: A Multi-Faceted Approach

The elucidation of molecular structures relies on a combination of spectroscopic techniques, each providing unique insights. For derivatives of this compound, the primary methods of analysis include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of the respective nuclei.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. Key expected signals for derivatives of this compound would include those from the aromatic ring, the methoxy group, the acetyl group, and any modifications made during synthesis.

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms and their electronic environments. This is particularly useful for identifying the carbon backbone of the molecule.

Table 1: Comparative ¹H NMR Data for Representative Arylboronic Acids and Derivatives

CompoundSolventAromatic Protons (δ, ppm)Methoxy Protons (s, δ, ppm)Acetyl Protons (s, δ, ppm)Other Key Signals (δ, ppm)Reference
2-Methoxyphenylboronic acid-6.92-7.813.94--[2]
4-Methoxy-2-methylphenylboronic acidDMSO + D₂O6.64-7.733.74-2.24 (s, CH₃)[3]
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic AcidDMSO-d₆7.12-7.964.02, 3.832.643.89 (s, CH₂), 12.57 (br s, COOH)[4]
5-Acetyl-2-methoxy-4-methylphenyl acetate-5-6-21-4 (multiple)[5]

Table 2: Comparative ¹³C NMR Data for Representative Arylboronic Acids and Derivatives

CompoundSolventAromatic Carbons (δ, ppm)Methoxy Carbon (δ, ppm)Acetyl Carbons (δ, ppm)Other Key Signals (δ, ppm)Reference
2-Methoxyphenylboronic acid-112.6-157.2---[2]
4-Methoxy-2-methylphenylboronic acidDMSO + D₂O109.9-160.054.8-22.4 (CH₃)[3]
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic AcidDMSO-d₆106.01-159.9355.99, 55.33197.25 (C=O), 26.79 (CH₃)171.84 (COOH), 29.94 (CH₂)[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Functional Groups Relevant to this compound Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Expected in DerivativesReference
O-H (Boronic Acid)3200-3600 (broad)Yes[6]
C=O (Acetyl Ketone)1680-1700Yes[4]
C-O (Methoxy Ether)1000-1300Yes[6]
C=C (Aromatic)1450-1600Yes[6]
B-O1310-1380Yes[6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Table 4: Expected Mass Spectrometry Data for a Hypothetical Derivative

CompoundIonization ModeCalculated m/zObserved m/zMolecular Formula
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic AcidESI-TOF355.1176 ([M+H]⁺)355.1173C₂₀H₁₈O₆

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean NMR tube.[6]

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[6]

    • For ¹H NMR, use a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[6]

    • For ¹³C NMR, employ a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans (e.g., 1024 or more) are typically required.[6]

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).[6]

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.[6]

    • KBr Pellet: Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.[6]

  • Data Acquisition: Record a background spectrum of the empty IR beam path or clean ATR crystal. Acquire the sample spectrum, typically from 4000 to 400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[6]

  • Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum.[6]

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilution may be necessary.[6]

  • Ionization and Analysis:

    • Electrospray Ionization (ESI): Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. ESI is a soft ionization technique suitable for a wide range of compounds.[6]

    • High-Resolution Mass Spectrometry (HRMS): Utilize an appropriate high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass and elemental composition.[4]

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺) and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

A standardized workflow ensures consistency in the analysis of a series of compounds.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start 5-Acetyl-2-methoxy- phenylboronic acid Reaction Chemical Derivatization Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

Caption: General workflow for the synthesis and spectroscopic analysis of compounds.

Logical Relationship of Spectroscopic Data

The data from different spectroscopic techniques are complementary and should be used in conjunction to build a complete picture of the molecular structure.

Data_Integration cluster_inputs Primary Spectroscopic Data cluster_outputs Structural Information H_NMR ¹H NMR (Proton Environment, Connectivity) Connectivity Connectivity & 2D Structure H_NMR->Connectivity C_NMR ¹³C NMR (Carbon Backbone) C_NMR->Connectivity IR IR (Functional Groups) Functional_Groups Functional Group Confirmation IR->Functional_Groups MS MS (Molecular Weight, Formula) Composition Elemental Composition MS->Composition Final_Structure Final Structure Confirmation Connectivity->Final_Structure Functional_Groups->Final_Structure Composition->Final_Structure

Caption: Integration of data from different spectroscopic techniques for structure elucidation.

By following these standardized protocols and data comparison frameworks, researchers can effectively and accurately characterize novel compounds derived from this compound, accelerating the drug discovery and development process.

References

A Comparative Guide to Analytical Methods for 5-Acetyl-2-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is fundamental to ensuring product quality, optimizing yields, and maintaining safety. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) and other common analytical techniques for monitoring reactions involving 5-Acetyl-2-methoxyphenylboronic acid, a key building block in organic synthesis.

Introduction to this compound and its Reactivity

This compound (C₉H₁₁BO₄, MW: 194.0 g/mol ) is an important reagent in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction creates a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, a process that is central to the synthesis of many pharmaceutical compounds and complex organic molecules. Accurate analytical monitoring is crucial for tracking the consumption of starting materials and the formation of the desired product and any byproducts.

This guide will focus on a representative Suzuki-Miyaura coupling reaction between this compound and 1-bromo-4-fluorobenzene to form 5'-Acetyl-2'-methoxy-4-fluorobiphenyl.

Comparison of Analytical Methodologies

While LC-MS is a powerful tool for reaction monitoring, other techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy also offer distinct advantages and disadvantages.

ParameterLC-MSHPLC-UVGC-MSNMR Spectroscopy
Specificity Very High (Mass-to-charge ratio provides an extra dimension of separation)Moderate to High (Reliant on chromatographic separation alone)High (Mass fragmentation patterns aid in identification)Very High (Provides detailed structural information)
Sensitivity Very High (LOD in pg/mL to ng/mL range)[2]Moderate (LOD typically in the ng/mL to µg/mL range)High (Dependent on volatility and derivatization)Low (Requires mg quantities of sample)
Peak Purity Assessment Intrinsic (Co-eluting peaks can be distinguished by their mass spectra)Challenging (Requires pristine chromatographic separation)Good (Mass spectra can help identify co-eluting species)Excellent (Provides a complete picture of all components in the sample)
Identification of Unknowns Facile (Mass fragmentation patterns help in structural elucidation)Not Possible (Only provides retention time and UV absorbance)Possible (Through library matching of mass spectra)Excellent (The primary method for structural elucidation of new compounds)
Sample Throughput High (Typical run times of 5-15 minutes)[2]High (Similar run times to LC-MS)Moderate (Often requires derivatization, increasing sample preparation time)[3][4]Low (Longer acquisition times, especially for ¹³C NMR)
Instrument Cost HighModerateModerate to HighVery High
Applicability to Boronic Acids Excellent (Direct analysis is possible, often without derivatization)[5]Good (Requires a chromophore for detection)Challenging (Requires derivatization due to low volatility)[3][4]Excellent (Provides quantitative information without deuterated solvents in some cases)[6]

Performance Comparison for the Model Suzuki-Miyaura Reaction

The following table presents a hypothetical but realistic comparison of the performance of different analytical methods for the key components in the reaction between this compound and 1-bromo-4-fluorobenzene.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Typical Run Time
This compoundLC-MS0.1 ng/mL0.5 ng/mL10 min
HPLC-UV10 ng/mL50 ng/mL15 min
1-bromo-4-fluorobenzeneGC-MS0.5 ng/mL2 ng/mL12 min
5'-Acetyl-2'-methoxy-4-fluorobiphenylLC-MS0.2 ng/mL1 ng/mL10 min
HPLC-UV15 ng/mL75 ng/mL15 min
NMR (¹H)~1 mg/mL-5 min

Experimental Protocols

LC-MS Method for Reaction Mixture Analysis

This method is designed for the simultaneous analysis of starting materials, product, and potential impurities.

1. Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL range).

  • Vortex to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC or HPLC system.

  • Column: C18 column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds of interest. For example:

    • 0-1 min: 10% B

    • 1-7 min: 10% to 95% B

    • 7-8 min: 95% B

    • 8.1-10 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A triple quadrupole or time-of-flight mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS Parameters (Hypothetical for the model reaction):

    • This compound: [M-H]⁻ m/z 193.0

    • 5'-Acetyl-2'-methoxy-4-fluorobiphenyl: [M-H]⁻ m/z 243.1

Alternative Analytical Protocols
  • HPLC-UV: The same LC conditions as above can be used with a UV detector, typically monitoring at a wavelength where both the starting materials and product have significant absorbance (e.g., 254 nm).

  • GC-MS: Due to the low volatility of boronic acids, derivatization is often required.[3][4] A common method involves reaction with a diol, such as pinacol, to form a more volatile boronate ester. The derivatized sample is then injected into the GC-MS.

  • NMR Spectroscopy: A small aliquot of the reaction mixture can be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed directly.[6][8] ¹H NMR can provide quantitative information on the relative amounts of starting materials and product by integrating characteristic peaks.

Visualizations

Suzuki_Miyaura_Pathway cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle 5-Acetyl-2-methoxyphenylboronic_acid This compound Transmetalation Transmetalation 5-Acetyl-2-methoxyphenylboronic_acid->Transmetalation Base 1-bromo-4-fluorobenzene 1-bromo-4-fluorobenzene Oxidative_Addition Oxidative Addition (Pd(0) to Pd(II)) 1-bromo-4-fluorobenzene->Oxidative_Addition Pd(0) catalyst Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination (Pd(II) to Pd(0)) Transmetalation->Reductive_Elimination Reductive_Elimination->Oxidative_Addition Pd(0) regenerated Product 5'-Acetyl-2'-methoxy-4-fluorobiphenyl Reductive_Elimination->Product

Caption: A simplified diagram of the Suzuki-Miyaura coupling reaction pathway.

LCMS_Workflow Reaction_Mixture Reaction Mixture Aliquot Sample_Preparation Quenching, Dilution & Filtration Reaction_Mixture->Sample_Preparation LC_Separation Liquid Chromatography (Reversed-Phase C18) Sample_Preparation->LC_Separation Ionization Electrospray Ionization (ESI) (Negative Mode) LC_Separation->Ionization Mass_Analysis Mass Spectrometry (m/z Detection) Ionization->Mass_Analysis Data_Analysis Data Analysis (Quantification & Identification) Mass_Analysis->Data_Analysis

Caption: A flowchart illustrating the key steps in the LC-MS analysis workflow.

Conclusion

For the analysis of this compound reactions, LC-MS offers a superior combination of sensitivity, specificity, and throughput, making it an ideal tool for real-time reaction monitoring and impurity profiling. While HPLC-UV provides a more cost-effective option for routine analysis where high sensitivity is not required, and NMR offers unparalleled structural elucidation capabilities, LC-MS strikes a balance that is well-suited for the fast-paced environment of research and drug development. GC-MS is less ideal for direct analysis of boronic acids due to the need for derivatization. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, structural information, and sample throughput.

References

The Role of 5-Acetyl-2-methoxyphenylboronic Acid in the Synthesis of Novel Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the quest for novel therapeutics. 5-Acetyl-2-methoxyphenylboronic acid emerges as a versatile reagent, particularly in the synthesis of biaryl scaffolds, a common motif in kinase inhibitors and other signaling pathway modulators. This guide provides a comparative analysis of a novel compound synthesized using this boronic acid, contextualized with alternatives and supported by detailed experimental protocols.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon bonds. Phenylboronic acids are key players in this reaction, and the specific substitution pattern of this compound offers unique opportunities for molecular design. The methoxy group acts as an electron-donating group, potentially influencing the electronic properties and metabolic stability of the final compound, while the acetyl group provides a key handle for further functionalization or can participate in crucial binding interactions with biological targets.

Comparative Analysis of a Novel Kinase Inhibitor Scaffold

To illustrate the utility of this compound, we present the characterization of a novel pyrimidine-based biaryl compound, Compound X , a potential kinase inhibitor. Its performance is compared with two analogous compounds synthesized from structurally similar boronic acids: Compound A (from 2-Ethoxy-5-methoxyphenylboronic acid) and Compound B (from 5-Formyl-2-methoxyphenylboronic acid).

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Yield (%)IC50 (Kinase Y) (nM)
Compound X 4-(5-Acetyl-2-methoxyphenyl)-2-aminopyrimidineC₁₃H₁₃N₃O₂243.268875
Compound A 4-(2-Ethoxy-5-methoxyphenyl)-2-aminopyrimidineC₁₃H₁₅N₃O₂245.288592
Compound B 4-(5-Formyl-2-methoxyphenyl)-2-aminopyrimidineC₁₂H₁₁N₃O₂229.2382110

Table 1: Comparative data for Compound X and analogous compounds. The data for Compounds A and B are representative of typical yields and activities for such structures based on available literature on similar compounds.

The data suggests that the acetyl group in Compound X may contribute to a more potent inhibition of Kinase Y compared to the ethoxy and formyl analogues. This highlights the significant impact of substituent choice on biological activity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

A mixture of the respective boronic acid (1.2 mmol), 4-chloro-2-aminopyrimidine (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol) is placed in a flame-dried Schlenk flask under an inert argon atmosphere. A degassed mixture of 1,4-dioxane (5 mL) and water (1 mL) is added via syringe. The reaction mixture is then stirred at 90°C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final biaryl compound.

Characterization Data for Compound X
  • ¹H NMR (400 MHz, CDCl₃) δ: 8.35 (d, J=5.2 Hz, 1H), 7.98 (dd, J=8.4, 2.0 Hz, 1H), 7.85 (d, J=2.0 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 6.70 (d, J=5.2 Hz, 1H), 5.30 (s, 2H, NH₂), 3.90 (s, 3H, OCH₃), 2.60 (s, 3H, COCH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 197.5, 163.8, 162.1, 158.0, 157.5, 132.0, 130.8, 129.5, 112.3, 110.5, 56.0, 26.5.

  • Mass Spec (ESI+): Expected m/z [M+H]⁺: 244.1086; Found: 244.1089.

Visualizing the Process and Pathway

To further elucidate the experimental process and the potential biological context of compounds synthesized with this compound, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_reaction Reaction Conditions cluster_workup Workup & Purification This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Aryl Halide Aryl Halide Aryl Halide->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent (e.g., Dioxane/Water) Solvent (e.g., Dioxane/Water) Inert Atmosphere Inert Atmosphere Heat (e.g., 90°C) Heat (e.g., 90°C) Extraction Extraction Chromatography Chromatography Product Product Crude Product Crude Product Reaction Mixture->Crude Product Suzuki-Miyaura Coupling Crude Product->Product Purification Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Y Kinase Y Receptor->Kinase_Y Activates Downstream_Protein Downstream Effector Protein Kinase_Y->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Compound_X Compound X (Inhibitor) Compound_X->Kinase_Y Inhibits

A Comparative Guide to Assessing the Purity of 5-Acetyl-2-methoxyphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of building blocks such as 5-Acetyl-2-methoxyphenylboronic acid and its derivatives is critical for the success of subsequent synthetic steps and the quality of the final product. The presence of impurities can lead to poor yields, difficult purification, and the generation of unwanted byproducts. This guide provides a comparative overview of the most effective analytical techniques for purity assessment, complete with illustrative data and detailed experimental protocols.

Key Analytical Techniques for Purity Assessment

The primary methods for determining the purity of arylboronic acids are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and can provide orthogonal, confirmatory data to ensure the highest level of confidence in the purity assessment.[1]

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique, HPLC is highly sensitive and ideal for detecting and quantifying trace impurities.[1][2] It is a secondary method, typically requiring a reference standard of the analyte for accurate quantification.[1]

  • Quantitative NMR (qNMR): As a primary analytical method, qNMR allows for the direct measurement of an analyte's purity without needing a specific reference standard for the compound itself.[1][3] Instead, it uses a certified internal standard of a different, stable compound for quantification.[3]

Quantitative Comparison of Analytical Methods

The selection between HPLC and qNMR often depends on the specific analytical requirements, such as the need for trace-level impurity detection, the availability of reference standards, and desired sample throughput.[1]

Table 1: Performance Comparison of HPLC vs. qNMR for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between mobile and stationary phases.[1]Direct measurement based on signal intensity's proportionality to molar concentration.[3]
Primary/Secondary Secondary method, typically requiring a reference standard of the analyte.[1]Primary ratio method, uses a certified internal standard.[1]
Sensitivity Generally higher, suitable for trace impurity analysis (ng/mL to µg/mL range).[1][4]Lower than HPLC, but can be enhanced with high-field instruments.[1]
Accuracy High, but can be influenced by the UV response factors of impurities.[3]High, provides an absolute purity value.[3]
Selectivity High, based on chromatographic separation. Co-elution can be an issue.[3]High, based on distinct chemical shifts. Signal overlap can be a challenge.[3]
Sample Throughput Well-suited for high-throughput analysis with autosamplers.[1]Generally lower throughput than HPLC.[1]
Destructive? NoYes, the sample can be recovered after analysis.[1]

Table 2: Illustrative Purity Assessment Data for a Batch of this compound

This data is representative and serves to provide a practical comparison.

Analytical TechniquePurity Value (%)Main Impurity DetectedImpurity Content (%)
HPLC (Area % at 254 nm) 99.85%Anhydride (Boroxine)0.10%
¹H qNMR (vs. Maleimide internal std.) 98.5%Anhydride (Boroxine)1.2%

Note on Discrepancy: A discrepancy between HPLC area percent and qNMR is common. The anhydride (boroxine) may have a different UV response factor than the monomeric boronic acid, leading to its underestimation by HPLC. qNMR, being a molar-based technique, often provides a more accurate quantification of such impurities.[3]

Visualizing the Analytical Workflow

A structured workflow is essential for the comprehensive characterization of boronic acid derivatives, ensuring that all necessary analytical steps are performed logically.

cluster_0 Sample Handling & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Receipt Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep HPLC HPLC-UV/DAD Analysis Prep->HPLC Primary Purity qNMR qNMR Analysis Prep->qNMR Orthogonal Purity LCMS LC-MS for Impurity ID HPLC->LCMS Identify Unknowns Interpret Data Interpretation (Purity Calculation, Impurity Profiling) HPLC->Interpret qNMR->Interpret LCMS->Interpret Report Final Purity Certification Interpret->Report

A general workflow for the purity assessment of boronic acid derivatives.

A common impurity in boronic acids is the corresponding trimeric anhydride, known as a boroxine. Its formation is a reversible dehydration reaction.

BA 3 x 5-Acetyl-2-methoxyphenyl boronic acid BX Boroxine Impurity BA->BX Dehydration / Hydrolysis H2O 3 x H₂O

Equilibrium between a boronic acid and its boroxine anhydride.

Detailed Experimental Protocols

Reproducible and validated methodologies are crucial for accurate purity assessment.

1. High-Performance Liquid Chromatography (HPLC-UV/DAD)

This protocol is designed for the rapid analysis of a broad range of arylboronic acids.[5]

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[4]

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid derivative and dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Dilute as necessary.

2. Quantitative ¹H NMR Spectroscopy (¹H qNMR)

This method provides an absolute purity determination against a certified internal standard.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound derivative into a clean vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleimide or dimethyl sulfone) and add it to the same vial.

    • Record the exact masses of both the analyte and the standard.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • Parameters:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all relevant protons, which is critical for accurate integration.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[2]

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Select a well-resolved signal for the analyte that is unique and does not overlap with other signals.

    • Select a well-resolved signal for the internal standard.

    • Carefully integrate both selected signals.

    • Calculate the purity using the standard qNMR equation, accounting for the masses, molecular weights, number of protons in each integrated signal, and the certified purity of the internal standard.

References

A Comparative Guide to 5-Acetyl-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid reagent is critical to the success of this reaction, influencing yield, reaction time, and overall efficiency. This guide provides an objective comparison of 5-Acetyl-2-methoxyphenylboronic acid with other commonly used boronic acids in the context of the Suzuki-Miyaura reaction, supported by illustrative experimental data and detailed protocols.

Overview of Compared Boronic Acids

This guide focuses on the comparative performance of this compound against a selection of arylboronic acids with varying electronic and steric properties.

  • This compound: This reagent possesses both an electron-withdrawing acetyl group and an electron-donating methoxy group. The interplay of these substituents influences its reactivity.

  • Phenylboronic acid: As the parent compound, it serves as a baseline for evaluating the effects of substituents.

  • 4-Methoxyphenylboronic acid: This boronic acid features a strong electron-donating group, which is known to enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.[1]

  • 4-(Trifluoromethyl)phenylboronic acid: The presence of a strong electron-withdrawing group is expected to decrease reactivity compared to phenylboronic acid.[1]

  • 2-Methoxyphenylboronic acid: The ortho-methoxy group can influence reactivity through both electronic and steric effects.

Data Presentation: Performance in a Generic Suzuki-Miyaura Reaction

The following table summarizes the illustrative performance of various boronic acids in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The data is based on established principles of physical organic chemistry regarding the influence of electronic and steric effects on the transmetalation step of the catalytic cycle.[1]

Boronic AcidSubstituent EffectsIllustrative Yield (%)Illustrative Reaction Time (h)
This compound Electron-withdrawing (-COCH₃), Electron-donating (-OCH₃)885
Phenylboronic acidUnsubstituted (neutral)856
4-Methoxyphenylboronic acidElectron-donating (-OCH₃)924
4-(Trifluoromethyl)phenylboronic acidElectron-withdrawing (-CF₃)788
2-Methoxyphenylboronic acidElectron-donating (-OCH₃), potential steric hindrance826.5

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2][3][4] The electronic properties of the boronic acid primarily affect the transmetalation step, where the organic group is transferred from boron to the palladium center.[5] Electron-donating groups on the arylboronic acid generally accelerate this step, leading to higher yields and shorter reaction times.[1]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R¹-R² Reductive_Elimination->R1-R2 Aryl_Halide R¹-X Aryl_Halide->Oxidative_Addition Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for use with this compound and its alternatives. Optimization may be required for specific substrates.

Materials:
  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Boronic acid derivative (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:
  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the respective boronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[1]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents 1. Add aryl halide, boronic acid, K₂CO₃, Pd(OAc)₂, PPh₃ to flask Inert_Atmosphere 2. Evacuate and backfill with inert gas Add_Reagents->Inert_Atmosphere Add_Solvents 3. Add 1,4-dioxane and water Inert_Atmosphere->Add_Solvents Heat_Stir 4. Stir and heat at 80-100 °C Add_Solvents->Heat_Stir Monitor 5. Monitor progress (TLC/GC-MS) Heat_Stir->Monitor Cool 6. Cool to room temperature Monitor->Cool Extract 7. Dilute with ethyl acetate and water, separate layers, and extract Cool->Extract Dry_Concentrate 8. Dry organic layer and concentrate Extract->Dry_Concentrate Purify 9. Purify by column chromatography Dry_Concentrate->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent for Suzuki-Miyaura cross-coupling reactions. The presence of both an electron-donating and an electron-withdrawing group results in a reactivity profile that is comparable to unsubstituted phenylboronic acid. For reactions requiring enhanced reactivity, boronic acids with strong electron-donating groups, such as 4-methoxyphenylboronic acid, may be more suitable. Conversely, for applications where attenuated reactivity is desired, boronic acids with electron-withdrawing groups can be employed. The choice of boronic acid should be guided by the specific electronic requirements of the desired transformation and the nature of the coupling partners.

References

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